Ro 14-7437
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRWUCKESPKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=CC=CC=C3N2C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999991 | |
| Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-03-3 | |
| Record name | Ro 14-7437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESFLUORO FLUMAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP61C9NWB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Ro 14-7437 in Hepatic Encephalopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatic encephalopathy (HE) remains a significant challenge in the management of liver disease, characterized by a spectrum of neuropsychiatric impairments. The prevailing "GABA hypothesis" posits that an enhancement of GABAergic neurotransmission contributes to the neural inhibition seen in HE. This guide delves into the specific role of Ro 14-7437, a benzodiazepine receptor (BZR) antagonist, in the context of HE. Drawing upon key experimental findings, we will explore its mechanism of action, present quantitative data on its effects, detail the experimental protocols used in its investigation, and visualize the underlying signaling pathways and experimental workflows. This document serves as a technical resource for researchers and professionals in drug development investigating therapeutic avenues for hepatic encephalopathy.
Introduction: The GABAergic System in Hepatic Encephalopathy
Hepatic encephalopathy is a debilitating neurological complication of both acute and chronic liver failure. While the complete pathophysiology is multifactorial, a central theory involves the dysregulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1] The "GABA hypothesis" suggests that an increased GABAergic tone leads to the characteristic symptoms of HE, including impaired consciousness and motor control.[2] This heightened inhibitory state is thought to be mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, increases chloride ion conductance, leading to hyperpolarization of the neuronal membrane.
The GABA-A receptor complex possesses multiple allosteric modulatory sites, including the benzodiazepine receptor (BZR). It is hypothesized that in HE, there is an accumulation of endogenous substances that act as agonists at this site, potentiating the inhibitory effect of GABA.[3] This has led to the investigation of BZR antagonists as potential therapeutic agents to counteract this enhanced inhibition.
This compound: A Benzodiazepine Receptor Antagonist
This compound is classified as a "pure" benzodiazepine receptor antagonist, meaning it binds to the BZR without exerting an intrinsic effect on the GABA-A receptor's function on its own.[4] This distinguishes it from other BZR ligands such as inverse agonists (e.g., Ro 15-4513), which not only block the BZR but also reduce the basal activity of the GABA-A receptor. The unique pharmacological profile of this compound makes it a valuable tool for dissecting the precise role of the BZR in the pathophysiology of HE.
Quantitative Data: Electrophysiological Effects of this compound
The primary quantitative data on the effects of this compound in a model of HE comes from electrophysiological studies on single Purkinje neurons isolated from rabbits with galactosamine-induced fulminant hepatic failure.[5] The key findings are summarized in the tables below.
| Parameter | Animal Model | Neuronal Effect of this compound | Reference |
| Spontaneous Firing Rate | Control Rabbits | No significant effect | |
| Spontaneous Firing Rate | Rabbits with Hepatic Encephalopathy | Marked increase in firing rate |
| Parameter | Value | Description | Reference |
| EC50 of this compound | 1.43 mM | The concentration of this compound that elicits a 50% maximal increase in the spontaneous firing rate of Purkinje neurons from rabbits with hepatic encephalopathy. |
Experimental Protocols
The following outlines the key experimental methodologies employed in the investigation of this compound's role in hepatic encephalopathy, primarily based on the pivotal studies conducted by Basile, Gammal, and colleagues.
Animal Model: Galactosamine-Induced Fulminant Hepatic Failure
-
Species: New Zealand White rabbits.
-
Induction Agent: D-galactosamine hydrochloride.
-
Administration: Intravenous injection.
-
Rationale: This model reliably induces acute liver failure and the associated neurological complications of HE, providing a consistent platform for studying the underlying pathophysiology.
Electrophysiological Recordings of Cerebellar Purkinje Neurons
-
Preparation: Cerebellar brain slices are prepared from both control and HE model rabbits.
-
Technique: Single-unit extracellular recordings are performed to measure the spontaneous firing rate of individual Purkinje neurons.
-
Drug Application: this compound and other pharmacological agents (e.g., muscimol) are applied to the brain slices via the superfusion medium.
-
Data Analysis: Changes in the firing frequency of Purkinje neurons are recorded and analyzed to determine the effects of the applied compounds.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway in Hepatic Encephalopathy
The following diagram illustrates the hypothesized signaling pathway at the GABA-A receptor in both the normal and hepatic encephalopathy states, and the site of action of this compound. In HE, the GABA-A receptor is thought to be in an altered conformation, leading to an enhanced response to endogenous BZR agonists and a differential effect of antagonists like this compound.
Caption: GABA-A receptor signaling in normal vs. HE states and the action of this compound.
Experimental Workflow
The diagram below outlines the logical flow of the key experiments investigating the effects of this compound in a rabbit model of hepatic encephalopathy.
Caption: Workflow of HE induction, electrophysiological recording, and result analysis.
Discussion and Future Directions
The unique effect of this compound on Purkinje neurons from rabbits with hepatic encephalopathy provides compelling evidence for an altered state of the GABA-A receptor in this condition. The fact that a "pure" antagonist can elicit a positive response (increased neuronal firing) suggests that in HE, the GABA-A receptor is tonically modulated by endogenous BZR agonists. By displacing these agonists, this compound effectively disinhibits the neurons, leading to an increase in their spontaneous activity.
This is in contrast to the lack of effect observed in control neurons, where such a tonic agonistic modulation is presumably absent. Furthermore, the ability of subthreshold concentrations of this compound to reduce the sensitivity of HE neurons to the GABA agonist muscimol further supports the notion of a conformational change in the GABA-A receptor complex in HE.
For drug development professionals, these findings highlight the potential of targeting the BZR for the treatment of HE. However, the differential effects of pure antagonists versus inverse agonists warrant careful consideration. While pure antagonists like this compound may reverse the effects of endogenous agonists, inverse agonists could offer a more robust therapeutic effect by also reducing the basal activity of a potentially sensitized GABAergic system.
Future research should focus on:
-
Identifying the specific endogenous BZR agonists that accumulate in HE.
-
Characterizing the precise molecular alterations in the GABA-A receptor subunits in HE.
-
Conducting preclinical and clinical studies to compare the efficacy and safety of pure BZR antagonists versus inverse agonists in treating the symptoms of HE.
Conclusion
This compound has been a pivotal pharmacological tool in elucidating the role of the GABA-benzodiazepine receptor complex in hepatic encephalopathy. The differential excitatory effect of this pure antagonist in an animal model of HE strongly supports the hypothesis of an enhanced GABAergic tone mediated by endogenous BZR agonists. The quantitative data, though limited, and the established experimental protocols provide a solid foundation for further investigation into BZR-targeted therapies for this complex neuropsychiatric syndrome. The continued exploration of the nuances of GABA-A receptor modulation in HE holds significant promise for the development of novel and effective treatments.
References
- 1. The GABA hypothesis of the pathogenesis of hepatic encephalopathy: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiology of hepatic encephalopathy: a new look at GABA from the molecular standpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Differential responsiveness of cerebellar Purkinje neurons to GABA and benzodiazepine receptor ligands in an animal model of hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ro 14-7437: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 14-7437 is a notable imidazobenzodiazepine derivative recognized for its significant role in the study of GABAergic neurotransmission. It functions as a potent and selective antagonist of the potentiating effects of midazolam at the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a visualization of its mechanism of action at the GABA-A receptor complex. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.
Chemical Structure and Physicochemical Properties
This compound, systematically named ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate, is a key compound in the imidazobenzodiazepine class. Its chemical identity and computed physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate | PubChem |
| Synonyms | Ro-14-7437, Desfluoro flumazenil | PubChem |
| Molecular Formula | C₁₅H₁₅N₃O₃ | PubChem |
| Molecular Weight | 285.30 g/mol | PubChem |
| CAS Number | 78756-03-3 | ChemicalBook[1] |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 64.4 Ų | PubChem |
| Heavy Atom Count | 21 | PubChem |
| Formal Charge | 0 | PubChem |
Pharmacological Properties and Mechanism of Action
This compound is characterized as a potent and selective antagonist of the benzodiazepine binding site on the GABA-A receptor. Its primary mechanism of action involves competitively inhibiting the positive allosteric modulation induced by benzodiazepine agonists like midazolam.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines enhance the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.
This compound, by binding to the benzodiazepine site, does not prevent GABA from binding but it does block the ability of benzodiazepine agonists to enhance GABA's effect. This antagonistic action makes this compound a valuable tool for studying the pharmacology of the GABA-A receptor and for investigating the effects of benzodiazepine site ligands.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from appropriate precursors. A plausible synthetic route, based on the synthesis of structurally similar imidazobenzodiazepines, is outlined below.
Synthesis of 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxaldehyde
A key intermediate in the synthesis of this compound is the corresponding 3-carboxaldehyde derivative.
Experimental Protocol:
-
To a solution of 4,5-dihydro-3-hydroxymethyl-5-methyl-6H-imidazo[1,5-a]benzodiazepin-6-one (27.6 mmol) in 100 ml of methylene chloride, add manganese dioxide (380 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture and thoroughly rinse the filter residue with approximately 1.5 L of methylene chloride.
-
Evaporate the filtrate to yield 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxaldehyde.
Oxidation to Carboxylic Acid and Esterification
The aldehyde can then be oxidized to the corresponding carboxylic acid, followed by esterification to yield the final product, this compound.
Key Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes containing the GABA-A receptors. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]-flumazenil), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Studies using Whole-Cell Patch Clamp
This technique is employed to investigate the functional effects of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation: Use cultured neurons or acute brain slices containing neurons that express GABA-A receptors.
-
Recording Setup: Place the cell preparation in a recording chamber on a microscope stage and perfuse with an appropriate extracellular solution.
-
Patch Pipette: Fabricate a glass micropipette with a tip diameter of 1-2 µm and fill it with an intracellular solution.
-
Gigaohm Seal Formation: Under visual control, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the currents elicited by the application of GABA in the absence and presence of midazolam and this compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the potentiation of GABA-induced currents by midazolam.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of the GABA-A receptor system. Its specific antagonism of the benzodiazepine binding site allows for the detailed study of the allosteric modulation of this important inhibitory receptor. The information provided in this technical guide, including its chemical properties, synthesis, and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further research into the subtype selectivity and in vivo effects of this compound will continue to enhance our understanding of GABAergic neurotransmission and its role in health and disease.
References
In Vitro Characterization of Ro 14-7437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 14-7437, also known as N-desmethylflumazenil, is a key pharmacological tool and a primary metabolite of the benzodiazepine antagonist flumazenil. In vitro studies have characterized it as a potent and selective ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity as a potentiating antagonist of midazolam, and the associated signaling pathways. Detailed experimental protocols for relevant assays are provided to facilitate further research and drug development efforts.
Introduction
This compound is a molecule of significant interest in neuropharmacology due to its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its classification as a "potentiating antagonist" of midazolam suggests a complex allosteric modulatory role at the benzodiazepine binding site. Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and for its application as a research tool. This guide synthesizes the available data on its in vitro characterization and provides detailed methodologies for its study.
Biochemical Characterization: Binding Affinity
This compound exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor. While specific quantitative binding data for this compound is not extensively published in publicly available literature, its high affinity is inferred from its relationship to flumazenil and its use in competitive binding assays. It has been noted to have a potentially higher affinity for the α5 subunit-containing GABA-A receptors compared to flumazenil[1].
Table 1: Representative Binding Affinity Data for Benzodiazepine Site Ligands
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Flumazenil | Rat forebrain membranes | [¹¹C]Ro 15-1788 | 2.0 ± 0.9 (KD) | - | [1] |
| 2'-[¹⁸F]fluoroflumazenil | - | [³H]flumazenil | - | 3.5 | [1] |
Note: This table provides context for the expected range of affinities for ligands at the benzodiazepine site. Specific Ki or IC50 values for this compound require further experimental determination.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Membrane Preparation: Synaptic membranes from a suitable brain region (e.g., rat cerebral cortex) expressing a high density of GABA-A receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine site (e.g., [³H]Flumazenil or [³H]Ro 15-1788).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine site ligand (e.g., Diazepam or Flumazenil).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its KD value).
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Characterization: Allosteric Modulation
This compound is described as a "potentiating antagonist of Midazolam". This suggests that while it may act as an antagonist in the presence of a benzodiazepine agonist like midazolam, it might also possess some intrinsic activity or modulate the receptor in a way that potentiates certain effects under specific conditions. This functional activity is best characterized using electrophysiological techniques.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: cRNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1, β2, γ2).
-
GABA solution.
-
Midazolam solution.
-
This compound solution.
-
TEVC setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.
-
Recording solution: (e.g., ND96).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of the GABA-A receptor subunit cRNAs. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Experimental Paradigm:
-
GABA concentration-response: Apply increasing concentrations of GABA to determine the EC50 for the expressed receptors.
-
Modulation by Midazolam: Co-apply a fixed, submaximal concentration of GABA (e.g., EC10-EC20) with increasing concentrations of midazolam to observe its potentiating effect.
-
Antagonism by this compound: Pre-apply this compound for a defined period, and then co-apply this compound with GABA and midazolam to assess its ability to antagonize the midazolam-induced potentiation.
-
Intrinsic Activity: Apply this compound in the absence of GABA to determine if it has any direct agonist or inverse agonist activity. Also, co-apply this compound with a submaximal concentration of GABA to test for direct modulatory effects.
-
-
Data Analysis: Measure the peak current amplitude for each condition. Normalize the responses to the control GABA response. For antagonist activity, construct a Schild plot to determine the pA₂ value, which quantifies the affinity of the competitive antagonist.
Signaling Pathway
This compound exerts its effects by modulating the GABA-A receptor signaling pathway at the benzodiazepine allosteric site. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Benzodiazepine agonists like midazolam enhance the effect of GABA by increasing the frequency of channel opening, thereby increasing Cl⁻ influx and inhibitory signaling. As a potentiating antagonist, this compound is expected to bind to the benzodiazepine site and competitively block the binding of agonists like midazolam. The "potentiating" aspect of its description suggests it may subtly alter the receptor's conformation to enhance GABA's affinity or efficacy in the absence of a classic agonist, or that it has a unique interaction profile across different GABA-A receptor subtypes.
Conclusion
This compound is a valuable pharmacological agent for the in vitro study of the GABA-A receptor. Its characterization as a potentiating antagonist at the benzodiazepine site highlights the complexity of allosteric modulation of this important receptor. The experimental protocols detailed in this guide provide a framework for the further elucidation of its precise mechanism of action and for the screening of novel compounds targeting the GABA-A receptor. Future research should focus on obtaining precise quantitative data for this compound's binding affinity and functional activity across a range of GABA-A receptor subtypes to fully understand its pharmacological profile.
References
Methodological & Application
Preparation of Ro 14-7437 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ro 14-7437, a potent and selective antagonist of the benzodiazepine binding site on the GABA-A receptor, for in vitro cell culture experiments. Due to the limited availability of specific solubility and working concentration data in publicly accessible literature, this document emphasizes general best practices and provides guidance for establishing user-defined experimental parameters.
Introduction to this compound
This compound is an imidazobenzodiazepine that acts as a potent and selective antagonist of Midazolam's effects at the GABA-A receptor. It is a valuable tool for studying the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. Its ability to antagonize the effects of benzodiazepine agonists makes it useful for investigating the role of GABA-A receptor modulation in various cellular processes.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃O₃ | PubChem |
| Molecular Weight | 285.30 g/mol | PubChem |
| CAS Number | 78756-03-3 | ChemicalBook |
Solution Preparation and Storage Protocols
Given the lack of specific solubility data, a general protocol for preparing stock solutions of hydrophobic compounds for cell culture is provided. It is crucial to determine the solubility of this compound in the chosen solvent before preparing a high-concentration stock solution.
Recommended Solvents
Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving hydrophobic compounds for use in cell culture. The ethyl ester group in this compound's structure suggests it may have good solubility in organic solvents.
Protocol for Stock Solution Preparation (General Guidance)
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolving:
-
Add a small volume of the chosen solvent (DMSO or ethanol) to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied.
-
-
Determining Maximum Solubility (Recommended):
-
Start with a known mass and a small volume of solvent.
-
Gradually add more solvent in small, measured increments, vortexing between additions, until the compound is fully dissolved.
-
Calculate the concentration (in mg/mL or mM) to establish the maximum stock concentration.
-
-
Preparation of a Working Stock Solution:
-
Based on the determined solubility, prepare a concentrated stock solution (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution of this compound (MW: 285.30 g/mol ), dissolve 2.853 mg in 1 mL of solvent.
-
-
Sterilization: If the solvent and handling procedures were not sterile, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use, sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: It is critical to avoid precipitation of the compound when diluting in aqueous cell culture medium. Perform a serial dilution by first diluting the stock solution into a small volume of serum-free medium and then adding this intermediate dilution to the final volume of complete cell culture medium.
-
Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of the solvent) must be included in all experiments.
Experimental Protocols
Determining the Effective Working Concentration
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the concentration of any co-administered GABA-A receptor agonist. A dose-response experiment is essential to determine the effective concentration range.
Suggested approach:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate.
-
Treatment: After allowing the cells to adhere and stabilize, treat them with a range of this compound concentrations (e.g., from nanomolar to micromolar ranges, such as 1 nM to 100 µM).
-
Co-treatment (if applicable): If studying the antagonistic effects, pre-incubate the cells with this compound for a defined period before adding a known concentration of a GABA-A receptor agonist (e.g., Midazolam or GABA).
-
Assay: Perform the desired functional assay to measure the cellular response (e.g., ion flux, membrane potential, cell viability, or specific signaling pathway activation).
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) or the optimal concentration for antagonism.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound acts as an antagonist at the benzodiazepine binding site of the GABA-A receptor, thereby inhibiting the potentiation of GABA-induced chloride ion influx by benzodiazepine agonists. The binding of GABA to its receptor opens an intrinsic chloride channel, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical steps for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
Safety and Handling Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental needs. It is the responsibility of the user to ensure all safety precautions are followed and to validate the experimental procedures.
Application Notes and Protocols for Ro 14-7437 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended concentrations and methodologies for the use of Ro 14-7437 (also known as N-desmethylflumazenil) in a variety of in vitro research applications. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of this potent and selective benzodiazepine receptor antagonist.
Introduction
This compound is a well-characterized antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. It is a metabolite of the widely used benzodiazepine antagonist, flumazenil, and serves as a crucial precursor in the synthesis of radiolabeled flumazenil for positron emission tomography (PET) imaging. In the realm of in vitro research, this compound is a valuable tool for elucidating the role of the benzodiazepine receptor in various physiological and pathological processes. Its primary mechanism of action is to competitively inhibit the binding of benzodiazepine agonists and inverse agonists to the GABAA receptor, thereby blocking their modulatory effects on GABAergic neurotransmission.
Data Presentation: Recommended Concentrations of this compound for In Vitro Studies
The following table summarizes the effective concentrations of this compound reported in various in vitro studies. It is important to note that the optimal concentration may vary depending on the specific cell type, experimental conditions, and the research question being addressed. Therefore, it is recommended to perform a dose-response curve to determine the most appropriate concentration for your specific assay.
| Application/Assay | Cell Type/System | Concentration Range | Observed Effect |
| Electrophysiology | |||
| Antagonism of Benzodiazepine Agonist Effects | Frog Spinal Cord Neurons | Not specified, but described as a "powerful and selective antagonist"[1] | Antagonism of midazolam-potentiated GABA-mediated responses.[1] |
| Neuronal Excitability Studies | Rabbit Purkinje Neurons | "Subthreshold concentrations"[2] | Had no effect on spontaneous activity in control neurons but excited neurons from a model of hepatic encephalopathy.[2] |
| Receptor Binding Assays | |||
| Competitive Binding | Not applicable (in vitro binding assay) | Dependent on assay conditions | Derivatives of this compound (N-desmethylflumazenil) are used to probe the benzodiazepine binding site of the GABAA receptor.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on studies utilizing similar compounds, a common solvent for preparing stock solutions of benzodiazepine ligands is dimethyl sulfoxide (DMSO).
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 289.26 g/mol ), dissolve in 34.57 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Electrophysiology: Antagonism of Benzodiazepine Agonist Effects
This protocol provides a general framework for assessing the antagonistic properties of this compound against a benzodiazepine agonist, such as midazolam, in primary neurons or brain slices.
Materials:
-
Primary neuronal culture or acute brain slices (e.g., hippocampus, spinal cord)
-
Artificial cerebrospinal fluid (aCSF) or appropriate recording solution
-
Benzodiazepine agonist (e.g., Midazolam)
-
This compound stock solution
-
Electrophysiology recording setup (e.g., patch-clamp)
Procedure:
-
Prepare the neuronal culture or brain slices according to standard laboratory protocols.
-
Establish a stable baseline recording of neuronal activity (e.g., postsynaptic currents, firing rate) in aCSF.
-
Apply the benzodiazepine agonist (e.g., 1 µM Midazolam) to the recording chamber and record the resulting change in neuronal activity. This will serve as the positive control.
-
Wash out the agonist and allow the neuronal activity to return to baseline.
-
Pre-incubate the cells/slices with the desired concentration of this compound for a sufficient period (e.g., 10-15 minutes) to ensure receptor binding. Based on the literature, a nanomolar concentration range is a suitable starting point.
-
While maintaining the presence of this compound, co-apply the benzodiazepine agonist at the same concentration used in step 3.
-
Record the neuronal activity and compare it to the activity observed with the agonist alone. A reduction or complete blockade of the agonist's effect indicates the antagonistic activity of this compound.
-
Perform a dose-response analysis with varying concentrations of this compound to determine its potency (e.g., IC50).
Benzodiazepine Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor. This type of assay typically utilizes a radiolabeled ligand that binds to the site of interest.
Materials:
-
Cell membranes prepared from a tissue rich in GABAA receptors (e.g., rat cerebral cortex)
-
Radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil)
-
This compound stock solution
-
Unlabeled benzodiazepine for determining non-specific binding (e.g., Clonazepam)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from the chosen tissue source.
-
In a series of tubes, add a constant amount of cell membrane preparation.
-
Add a constant concentration of the radiolabeled ligand to each tube.
-
To a subset of tubes, add an excess of the unlabeled benzodiazepine to determine non-specific binding.
-
To the remaining tubes, add increasing concentrations of this compound.
-
Incubate the tubes at an appropriate temperature and for a sufficient duration to reach binding equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for its characterization.
References
Application Notes and Protocols for Animal Models of Hepatic Encephalopathy Using Ro 14-7437
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic encephalopathy (HE) is a complex neuropsychiatric syndrome arising from severe liver dysfunction, characterized by a spectrum of neurological impairments from subtle cognitive deficits to coma. A leading hypothesis in the pathophysiology of HE is the "GABA hypothesis," which posits that an enhancement of GABAergic neurotransmission contributes significantly to the neural inhibition observed in this condition. Animal models are indispensable tools for investigating the mechanisms of HE and for the preclinical evaluation of potential therapeutics.
This document provides detailed application notes and protocols for the use of Ro 14-7437, a benzodiazepine receptor antagonist, in animal models of HE. Studies have demonstrated that in animal models of HE, there is a differential responsiveness to benzodiazepine receptor ligands, suggesting an alteration in the GABA-A receptor complex. This compound serves as a valuable pharmacological tool to probe these changes and to assess the contribution of endogenous benzodiazepine-like substances to the pathogenesis of HE.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in an animal model of hepatic encephalopathy.
| Parameter | Animal Model | Brain Region/Cell Type | Effect of this compound | Quantitative Measurement |
| Neuronal Excitability | Rabbit with galactosamine-induced fulminant hepatic failure | Cerebellar Purkinje Neurons | Increased spontaneous firing rate | EC50 = 1.43 mM |
| Neuronal Excitability | Control Rabbit | Cerebellar Purkinje Neurons | No effect on spontaneous firing rate | Not applicable |
| Sensitivity to Muscimol | Rabbit with galactosamine-induced fulminant hepatic failure | Cerebellar Purkinje Neurons | Reduced sensitivity to the depressant effects of muscimol | Subthreshold concentrations of this compound were effective |
| Sensitivity to Muscimol | Control Rabbit | Cerebellar Purkinje Neurons | No effect on sensitivity to muscimol | Not applicable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Hepatic Encephalopathy in Rabbits
This protocol describes two common methods for inducing acute hepatic encephalopathy in rabbits for subsequent neurophysiological studies.
Method A: Thioacetamide (TAA)-Induced Hepatic Encephalopathy
-
Animal Model: Male New Zealand white rabbits (2.5-3.0 kg).
-
Reagents: Thioacetamide (TAA), sterile saline.
-
Procedure:
-
Prepare a sterile solution of TAA in saline at a concentration of 100 mg/mL.
-
Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight.
-
Repeat the injection 24 hours later.
-
Monitor the animals closely for clinical signs of HE, which typically develop within 48-72 hours. These signs include lethargy, ataxia, and loss of righting reflex. The severity of HE can be staged based on behavioral observations.
-
-
Confirmation of Liver Failure: At the end of the experiment, collect blood samples for measurement of liver enzymes (ALT, AST) and ammonia levels to confirm hepatic injury.
Method B: Ammonia Infusion-Induced Hyperammonemic Encephalopathy
-
Animal Model: Male New Zealand white rabbits (2.5-3.0 kg).
-
Reagents: Ammonium acetate, sterile saline.
-
Procedure:
-
Surgically implant an intravenous catheter into a suitable vein (e.g., marginal ear vein) for continuous infusion.
-
Prepare a sterile solution of ammonium acetate in saline.
-
Begin a continuous intravenous infusion of ammonium acetate at an initial rate of 0.78 mmol/kg/hr.[1]
-
Increase the infusion rate by 0.13 mmol/kg/hr every 2 hours to mimic the progressive hyperammonemia seen in liver failure.[1]
-
Continuously monitor the animal for neurological signs of encephalopathy.
-
Protocol 2: Electrophysiological Recording from Cerebellar Purkinje Neurons
This protocol details the procedure for obtaining extracellular recordings from Purkinje neurons in cerebellar slices from both control and HE rabbits.
-
Slice Preparation:
-
Anesthetize the rabbit (control or HE model) deeply and decapitate.
-
Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut sagittal slices (300-400 µm thick) of the cerebellar vermis using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Extracellular Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Visualize Purkinje neurons using differential interference contrast (DIC) optics.
-
Fabricate glass microelectrodes (2-5 MΩ resistance) and fill them with aCSF.
-
Approach a Purkinje neuron with the recording electrode and establish a stable extracellular recording of spontaneous action potentials (simple spikes).
-
-
Drug Application:
-
Prepare stock solutions of this compound and other pharmacological agents (e.g., muscimol) in appropriate solvents.
-
Dilute the drugs to their final concentrations in aCSF immediately before use.
-
Apply the drugs to the slice via the perfusion system.
-
Record the baseline firing rate of the Purkinje neuron before drug application and monitor the changes in firing rate during and after drug application.
-
-
Data Analysis:
-
Acquire and digitize the electrophysiological data using appropriate software.
-
Analyze the firing frequency, pattern, and other relevant parameters of the Purkinje neuron action potentials.
-
Construct dose-response curves to determine the EC50 of this compound if multiple concentrations are tested.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway in hepatic encephalopathy and the action of this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rabbit model of HE.
References
Application Notes: Receptor Binding Assay Using [³H]Ro 15-1788 (Flumazenil)
Introduction
Ro 15-1788, also known as Flumazenil, is a selective antagonist for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Radiolabeled [³H]Ro 15-1788 is a valuable tool for in vitro and in vivo receptor binding assays to characterize the affinity and density of benzodiazepine receptors in various tissues and to screen for novel compounds targeting this site.[2][3] This document provides a detailed protocol for a competitive radioligand binding assay using [³H]Ro 15-1788 with rat brain tissue.
Principle of the Assay
This assay is based on the principle of competitive binding. A fixed concentration of the radiolabeled ligand ([³H]Ro 15-1788) competes with varying concentrations of an unlabeled test compound for binding to the GABA-A receptor benzodiazepine site in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined.
Quantitative Data Summary
The following tables summarize key binding parameters for [³H]Ro 15-1788 and the inhibitory constants for various known compounds.
Table 1: Binding Affinity of [³H]Ro 15-1788
| Tissue Source | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |
| Rat Cerebral Cortex | 1.0 ± 0.1 | Not Specified | [2] |
| Rat Cerebellum | 2.0 | Not Specified | [4] |
| Human Brain (in vivo) | 8.9 ± 1.0 | 38,000 - 100,000 | |
| Fish (Mugil cephalus) Brain | 1.18 - 1.5 | 124 - 1671 | |
| Fish (Mullus surmuletus) Brain | 2.1 ± 0.2 | 900 - 1400 |
Table 2: Inhibitory Constants (Ki) of Various Compounds at the Benzodiazepine Binding Site (using [³H]Ro 15-1788)
| Compound | Ki (nM) | Receptor Subtype Specificity (if known) | Reference |
| Diazepam | ~3.8 (IC50) | Non-selective | |
| Flunitrazepam | Not Specified | Non-selective | |
| Zolpidem | 5.7 | α1-selective | |
| Alpidem | Not Specified | Not Specified | |
| β-Carboline-3-carboxylate methyl ester (β-CCM) | Not Specified | Non-selective |
Experimental Protocol: [³H]Ro 15-1788 Radioligand Binding Assay
This protocol is adapted from established methodologies for benzodiazepine receptor binding assays.
Materials and Reagents
-
[³H]Ro 15-1788 (Flumazenil), specific activity 70-87 Ci/mmol
-
Unlabeled Ro 15-1788 (for non-specific binding determination)
-
Diazepam or Clonazepam (for non-specific binding determination)
-
Test compounds
-
Rat brain tissue (cerebellum or cerebral cortex)
-
Assay Buffer: 50 mM Tris-Citrate buffer, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-Citrate buffer, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure
1. Membrane Preparation a. Euthanize Wistar rats (175 ± 25 g) and rapidly dissect the cerebellum or cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-Citrate buffer (pH 7.4). c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. e. Resuspend the resulting pellet in fresh, ice-cold buffer and repeat the centrifugation. f. Resuspend the final pellet in a small volume of assay buffer. g. Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford). h. Store the membrane preparation at -80°C until use.
2. Binding Assay a. Prepare assay tubes in a final volume of 0.5 mL of 50 mM Tris-Citrate buffer (pH 7.4). b. Total Binding: Add assay buffer, membrane preparation (e.g., 100 µg of protein), and [³H]Ro 15-1788 (final concentration of ~1 nM). c. Non-specific Binding: Add assay buffer, membrane preparation, [³H]Ro 15-1788, and a high concentration of an unlabeled displacer (e.g., 10 µM Diazepam or 10 µM unlabeled Ro 15-1788). d. Competitive Binding: Add assay buffer, membrane preparation, [³H]Ro 15-1788, and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). e. Incubate all tubes for 60-120 minutes at 4°C. f. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. g. Wash the filters rapidly with three aliquots of ice-cold wash buffer. h. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. i. Measure the radioactivity in a scintillation counter.
3. Data Analysis a. Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding. b. IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). c. Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand ([³H]Ro 15-1788).
- Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Experimental workflow for the [³H]Ro 15-1788 receptor binding assay.
Caption: Signaling pathway of the GABA-A receptor and benzodiazepine site modulation.
References
- 1. Flumazenil - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Dissolution of Ro 14-7437
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution of Ro 14-7437 (also known as N-Desmethylflumazenil), a potent and selective benzodiazepine receptor antagonist, for use in a variety of experimental settings. The following guidelines will ensure accurate and reproducible results in your research.
Compound Information
-
Compound Name: this compound
-
Synonyms: N-Desmethylflumazenil
-
Mechanism of Action: this compound is a competitive antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAa) receptor. By binding to this site, it blocks the action of benzodiazepine agonists and inverse agonists, thereby inhibiting their modulatory effects on GABAergic neurotransmission.
Solubility Data
| Solvent | Solubility of Flumazenil (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~16 | ~52.7 | |
| Ethanol | ~1 | ~3.3 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.6 | This co-solvent system can be useful for preparing aqueous working solutions for in vitro assays. |
| Water | Sparingly soluble | - |
Molecular Weight of this compound (N-Desmethylflumazenil) is approximately 289.26 g/mol . Molecular Weight of Flumazenil is approximately 303.29 g/mol .
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Based on the solubility of Flumazenil, a concentration of up to 10 mg/mL in DMSO should be achievable.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat to prevent degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell-Based Assays)
Objective: To prepare diluted, physiologically compatible solutions of this compound for direct application to cell cultures.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2-7.4) or cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in sterile PBS or your specific cell culture medium to achieve the final desired working concentration.
-
DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the working solution is non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Application: Use the freshly prepared working solution for your in vitro experiments. It is recommended to prepare working solutions fresh for each experiment.
Preparation of Formulations for In Vivo Experiments
Objective: To prepare a biocompatible formulation of this compound for administration to laboratory animals.
Note: The following is a general guideline. The optimal formulation may vary depending on the animal model, route of administration, and desired dosage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Protocol (Example Formulation):
This protocol is based on common vehicles used for administering poorly water-soluble compounds in vivo.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated initial solution.
-
Co-solvent Addition: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for benzodiazepine-related compounds is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
Formulation Preparation: Slowly add the initial this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.
-
Final Concentration: Adjust the final volume with saline to achieve the desired final concentration of this compound.
-
Administration: Administer the formulation to the animals via the chosen route (e.g., intraperitoneal, oral gavage). The formulation should be prepared fresh on the day of the experiment.
Visualizations
Experimental Workflow: Dissolution of this compound
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: this compound at the GABAa Receptor
Caption: this compound action at the GABAa receptor.
Application Notes and Protocols for Ro 14-7437 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ro 14-7437 in rodent models, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for the administration of this compound in various rodent models.
Table 1: this compound Administration in Mice
| Parameter | Value | Animal Model | Application | Observed Effect | Reference |
| Dose | 5 mg/kg | Mice | Ethanol-induced sleep time | Reduced ethanol-induced sleep time when co-administered with Ro 16-6028.[1] | |
| Route of Administration | Intraperitoneal (IP) | Mice | Ethanol-induced sleep time | Not specified in detail, but implied to be effective in reaching the central nervous system.[1] | |
| Frequency | Single dose | Mice | Ethanol-induced sleep time | Effective in short-term behavioral studies. |
Table 2: this compound Administration in Rats
| Parameter | Value | Animal Model | Application | Observed Effect | Reference |
| Dose | Not specified | Thioacetamide-induced hepatic encephalopathy rat model | Hepatic Encephalopathy (HE) | Had no effect on HE but blocked the beneficial effect of Ro 15-4513.[2] | |
| Route of Administration | Not specified | Thioacetamide-induced hepatic encephalopathy rat model | Hepatic Encephalopathy (HE) | Not specified. | |
| Frequency | Not specified | Thioacetamide-induced hepatic encephalopathy rat model | Hepatic Encephalopathy (HE) | Not specified. |
Table 3: this compound Administration in Rabbits
| Parameter | Value | Animal Model | Application | Observed Effect | Reference |
| Dose | Subthreshold concentrations (in vitro) | Purkinje neurons from rabbits with hepatic encephalopathy | Neuronal Excitability | Reduced sensitivity to muscimol.[3] | |
| Route of Administration | Incubation (in vitro) | Purkinje neurons from rabbits with hepatic encephalopathy | Neuronal Excitability | Direct application to neuronal tissue.[3] | |
| Frequency | Not applicable | Purkinje neurons from rabbits with hepatic encephalopathy | Neuronal Excitability | Not applicable. |
Experimental Protocols
Protocol for Intraperitoneal (IP) Administration of this compound in Mice for Behavioral Studies
This protocol is based on the methodology used in studies investigating the effect of this compound on ethanol-induced sleep time.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% Tween 80 in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
70% ethanol for disinfection
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
House mice individually to prevent fighting and stress.
-
Weigh each mouse on the day of the experiment to calculate the precise dose.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with intraperitoneal injection. For example, a 1 mg/mL stock solution can be prepared.
-
On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration for injection (e.g., for a 5 mg/kg dose in a 25g mouse, you would inject 0.125 mL of a 1 mg/mL solution).
-
-
Injection Procedure:
-
Restrain the mouse firmly by the scruff of the neck to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Gently inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring and Behavioral Testing:
-
Observe the animal for any signs of distress or adverse reactions.
-
Proceed with the specific behavioral test (e.g., administration of ethanol and measurement of sleep latency and duration) at the appropriate time point after this compound administration.
-
Protocol for Induction of Hepatic Encephalopathy in Rats and Subsequent Treatment
This protocol outlines the induction of a hepatic encephalopathy model in rats using thioacetamide (TAA), which can be adapted for studying the effects of this compound.
Materials:
-
Thioacetamide (TAA)
-
This compound
-
Vehicle for both TAA and this compound
-
Sterile syringes and needles
-
Animal balance
-
Equipment for behavioral assessment (e.g., open field test, rotarod)
-
Materials for biochemical analysis (e.g., blood collection tubes, centrifuge)
Procedure:
-
Induction of Hepatic Encephalopathy:
-
Use an established protocol for TAA-induced hepatic encephalopathy. A common method involves repeated intraperitoneal injections of TAA (e.g., 300 mg/kg) for several consecutive days.
-
Monitor the animals for clinical signs of HE, such as lethargy, ataxia, and loss of righting reflex.
-
-
Preparation and Administration of this compound:
-
Prepare the this compound solution as described in Protocol 2.1. The dose should be determined based on preliminary dose-response studies.
-
Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at a specific time point relative to the induction of HE.
-
-
Assessment of Treatment Efficacy:
-
Behavioral Assessment: Conduct behavioral tests to evaluate motor function, coordination, and cognitive function at baseline and after treatment.
-
Biochemical Analysis: Collect blood samples to measure liver enzymes (ALT, AST), ammonia levels, and other relevant biomarkers.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect brain and liver tissues for histological examination to assess neuronal damage and liver pathology.
-
Visualizations
Signaling Pathway of GABAA Receptor Modulation
This compound acts as a benzodiazepine receptor antagonist at the GABA-A receptor. The binding of GABA to its receptor typically leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting neurotransmission. Benzodiazepine agonists enhance this effect. As an antagonist, this compound blocks the binding of benzodiazepine agonists, thereby preventing the potentiation of GABAergic inhibition. In some developing neurons, GABA-A receptor activation can lead to chloride efflux and depolarization, which in turn can activate voltage-gated calcium channels and downstream signaling cascades.
References
Application Notes and Protocols for In Vivo Experimental Design Using Ro 14-7437
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 14-7437 is a potent and selective antagonist of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is often characterized as a "pure" antagonist, exhibiting little to no intrinsic activity, meaning it does not modulate GABAergic tone on its own.[2][3] Instead, its primary pharmacological action in vivo is to block the effects of BZD receptor agonists (e.g., diazepam, midazolam) and inverse agonists.[2][4] This property makes this compound a valuable tool for dissecting the role of the GABA-A/BZD receptor system in various physiological and pathological processes.
These application notes provide a comprehensive overview of the in vivo experimental design using this compound, including detailed protocols, data presentation, and visualization of relevant pathways and workflows.
Data Presentation: Quantitative Effects of this compound in Rats
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound in rats.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Animal Model | Locomotor Activity (Counts/10 min) | Observation | Reference |
| Vehicle (3% Tween in saline) | - | Normal Rats | No significant change | This compound alone does not alter baseline motor activity. | |
| This compound | 10 | Normal Rats | No significant change | This compound alone does not alter baseline motor activity. | |
| Vehicle + Morphine (80 mg/kg) | - | Morphine-induced Catalepsy | Significant decrease | Morphine induces a cataleptic state with reduced motor activity. | |
| This compound + Morphine (80 mg/kg) | 10 | Morphine-induced Catalepsy | No significant change from morphine alone | This compound does not reverse morphine-induced catalepsy. |
Table 2: Antagonism of Benzodiazepine Agonist Effects by this compound in Rats
| Pre-treatment | Treatment | Animal Model | Behavioral/Physiological Endpoint | Observation | Reference |
| Vehicle | Flunitrazepam (5 mg/kg) | Normal Rats | Decreased neurological score (sedation) | Flunitrazepam induces sedation. | |
| This compound (10 mg/kg) | Flunitrazepam (5 mg/kg) | Normal Rats | Normal neurological score | This compound completely antagonizes flunitrazepam-induced sedation. | |
| Vehicle | Midazolam | Frog Spinal Cord (in vitro) | Potentiation of GABA-mediated depolarization | Midazolam enhances GABAergic transmission. | |
| This compound | Midazolam | Frog Spinal Cord (in vitro) | Blockade of midazolam's potentiation | This compound is a powerful and selective antagonist of midazolam's effect on GABA responses. |
Experimental Protocols
Protocol 1: Evaluation of this compound on Locomotor Activity in Rats
Objective: To assess the intrinsic effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle: 3% Tween 80 in sterile 0.9% saline
-
Open field activity monitor (e.g., Opto-Varimex)
-
Standard animal housing and husbandry supplies
Procedure:
-
Animal Acclimation: House rats in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Habituate each rat to the open field arena for 10 minutes one day before testing.
-
Drug Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose, dissolve 10 mg of this compound per ml of vehicle, assuming an injection volume of 1 ml/kg). Vortex thoroughly to ensure complete dissolution. Prepare a vehicle-only solution for the control group.
-
Experimental Groups:
-
Group 1: Vehicle control (intraperitoneal injection)
-
Group 2: this compound (e.g., 10 mg/kg, intraperitoneal injection)
-
-
Baseline Activity: Place each rat in the center of the open field arena and record its locomotor activity (ambulatory and stationary movements) for a 10-minute baseline period.
-
Drug Administration: Immediately after the baseline recording, remove the rat from the arena and administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection.
-
Post-injection Activity: Immediately return the rat to the open field arena and record its locomotor activity for a subsequent period (e.g., 30-60 minutes).
-
Data Analysis: Quantify locomotor activity as the number of beam interruptions or distance traveled during the baseline and post-injection periods. Compare the change in activity between the vehicle and this compound groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Antagonism of Midazolam-Induced Sedation by this compound
Objective: To determine the ability of this compound to reverse the sedative effects of the benzodiazepine agonist, midazolam.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Midazolam
-
Vehicle: 3% Tween 80 in sterile 0.9% saline
-
Neurological scoring system (e.g., assessing righting reflex, muscle tone, and exploratory behavior)
-
Standard animal housing and husbandry supplies
Procedure:
-
Animal Acclimation and Habituation: Follow the procedures outlined in Protocol 1.
-
Drug Preparation: Prepare solutions of this compound and midazolam in the vehicle at the desired concentrations.
-
Experimental Groups:
-
Group 1: Vehicle (i.p.) + Vehicle (i.p.)
-
Group 2: Vehicle (i.p.) + Midazolam (e.g., 5 mg/kg, i.p.)
-
Group 3: this compound (e.g., 10 mg/kg, i.p.) + Midazolam (e.g., 5 mg/kg, i.p.)
-
-
Pre-treatment: Administer the first treatment (vehicle or this compound) via i.p. injection.
-
Agonist Administration: After a pre-determined time (e.g., 15 minutes), administer the second treatment (vehicle or midazolam) via i.p. injection.
-
Behavioral Assessment: At various time points following the second injection (e.g., 5, 15, 30, and 60 minutes), assess the level of sedation using a neurological scoring system. The righting reflex is a common measure, where the time it takes for a rat placed on its back to right itself is recorded.
-
Data Analysis: Compare the neurological scores or the latency to righting reflex between the different treatment groups at each time point using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
Mandatory Visualization
Signaling Pathway of this compound at the GABA-A Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiating action of midazolam on GABA-mediated responses and its antagonism by this compound in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ro 14-7437 (N-desmethylflumazenil) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 14-7437, also known as N-desmethylflumazenil, is a crucial pharmacological tool in neuroscience research. It is an active metabolite of flumazenil and functions as a potent and selective antagonist of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides detailed application notes and experimental protocols for the utilization of this compound in various neuroscience research contexts. Its primary utility lies in its ability to competitively block the effects of BZD-site agonists and inverse agonists, thereby allowing for the elucidation of GABA-A receptor function and the involvement of the BZD site in various physiological and pathological processes.
Mechanism of Action
This compound exerts its effects by binding with high affinity to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor. Unlike BZD agonists (e.g., diazepam), which enhance the receptor's response to GABA, or inverse agonists, which reduce it, this compound is a neutral antagonist. This means that, on its own, it does not modulate the GABA-A receptor's basal activity. Instead, it competitively inhibits the binding of other ligands to the BZD site, effectively blocking their modulatory effects on GABA-induced chloride ion influx. This property makes it an invaluable tool for studying the endogenous and exogenous modulation of the GABA-A receptor.
Data Presentation: Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (N-desmethylflumazenil).
| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference |
| IC50 | ~1 μM | Human | Recombinant α4β2δ GABA-A receptors (HEK-293 cells) | GABA (10 μM) + THP (100 nM) | [1] |
| In Vivo Dose | 5 mg/kg | Mouse | Not specified | Not applicable | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Caption: Experimental Workflow for In Vivo Studies Using this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are generalized protocols and should be optimized for specific experimental conditions.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Test Compound: this compound (N-desmethylflumazenil)
-
Radioligand: [3H]-Flumazenil or [3H]-Ro 15-1788 (a commonly used BZD antagonist radioligand)
-
Non-specific Binding Control: Unlabeled Flumazenil or Diazepam at a high concentration (e.g., 10 µM)
-
Tissue Preparation: Rat or mouse brain cortical membranes, or cell lines expressing GABA-A receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
Incubate all tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., GABA, glutamate) in a specific brain region following the administration of this compound and a subsequent challenge with a benzodiazepine agonist.
Materials:
-
Subjects: Adult male rats or mice.
-
Microdialysis Probes: With a molecular weight cut-off suitable for small molecules.
-
Guide Cannula: Stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Artificial Cerebrospinal Fluid (aCSF): For perfusion.
-
Syringe Pump and Fraction Collector.
-
This compound and a BZD agonist (e.g., Diazepam).
-
Analytical System: HPLC with electrochemical or fluorescence detection, or LC-MS/MS for the quantification of neurotransmitters.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region according to stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe - reverse dialysis).
-
Continue collecting dialysate samples.
-
After a predetermined time, administer the BZD agonist.
-
Continue collecting samples to monitor the effect of the agonist in the presence of the antagonist.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter concentrations using a suitable analytical method.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between different treatment groups.
-
At the end of the experiment, perfuse the animal with a fixative, and process the brain for histological verification of the probe placement.
-
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To investigate the effect of this compound on GABA-A receptor-mediated currents in vitro.
Materials:
-
Cell Preparation: Acutely prepared brain slices or cultured neurons.
-
Recording Chamber and Microscope.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Internal (pipette) solution: Containing a physiological concentration of chloride.
-
External (bath) solution: Artificial cerebrospinal fluid (aCSF).
-
GABA, this compound, and a BZD agonist.
-
Drug application system (e.g., perfusion or puff application).
Procedure:
-
Slice/Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to standard protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
-
Patch-Clamp Recording:
-
Identify a neuron of interest under the microscope.
-
Approach the neuron with a glass micropipette filled with internal solution and establish a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of, for example, -60 mV.
-
-
Drug Application and Data Acquisition:
-
Record baseline GABA-A receptor-mediated currents by applying brief pulses of GABA.
-
Bath-apply or locally perfuse this compound at a desired concentration.
-
Continue to apply GABA pulses to observe any direct effect of this compound on the GABA-evoked currents (which should be minimal for a neutral antagonist).
-
In the continued presence of this compound, co-apply a BZD agonist with GABA.
-
Record the GABA-evoked currents and observe the extent to which this compound antagonizes the potentiating effect of the BZD agonist.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the GABA-evoked currents in the different conditions (baseline, with this compound, with this compound and BZD agonist).
-
Compare the potentiation of the GABA response by the BZD agonist in the absence and presence of this compound to determine the antagonistic effect.
-
Conclusion
This compound (N-desmethylflumazenil) is a powerful and selective antagonist for the benzodiazepine site of the GABA-A receptor. Its utility in neuroscience research is extensive, ranging from the fundamental characterization of receptor pharmacology to the in vivo investigation of the role of GABAergic modulation in complex behaviors and disease states. The protocols provided here offer a foundation for researchers to design and execute experiments that will further our understanding of the intricate workings of the central nervous system. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ro 14-7437 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ro 14-7437 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzodiazepine receptor antagonist. It is the primary metabolite of flumazenil and acts as a potent and selective antagonist of the effects of benzodiazepines like midazolam at the GABA-A receptor. It functions by competing for the benzodiazepine binding site on the GABA-A receptor complex, thereby blocking the allosteric modulation of the receptor by benzodiazepine agonists.
Q2: What are the common applications of this compound in cell-based assays?
This compound is primarily used in cell-based assays to:
-
Investigate the role of the benzodiazepine binding site on GABA-A receptor function.
-
Antagonize the effects of benzodiazepine agonists or inverse agonists in functional assays.
-
Characterize the binding properties of novel compounds targeting the benzodiazepine receptor.
-
Serve as a control compound in high-throughput screening campaigns for GABA-A receptor modulators.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Based on its high potency observed in ex vivo preparations, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.[1][2] For antagonist activity, concentrations in the low nanomolar range are often effective.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: No observable antagonist effect.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal antagonist concentration for your cell system. |
| Low Receptor Expression | Confirm the expression of the target GABA-A receptor subtype in your cell line using techniques like qPCR, Western blot, or by using a cell line known to express the receptor of interest (e.g., HEK293 cells stably expressing specific GABA-A receptor subunits). |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Incorrect Assay Conditions | Ensure that the concentration of the agonist you are trying to antagonize is appropriate (typically at its EC50 or EC80) to allow for a measurable antagonist effect. |
Issue 2: High background signal or off-target effects.
| Possible Cause | Recommended Solution |
| High Compound Concentration | Reduce the concentration of this compound. High concentrations may lead to non-specific binding or off-target effects. |
| Cellular Health | Ensure cells are healthy and not overly confluent, as stressed cells can respond non-specifically. |
| Off-Target Binding | While this compound is selective for the benzodiazepine site, at very high concentrations, off-target effects cannot be ruled out. If suspected, test the effect of this compound in a cell line that does not express the target GABA-A receptor. |
Issue 3: Compound precipitation in cell culture medium.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%). Prepare intermediate dilutions of the DMSO stock in pre-warmed culture medium before the final dilution into the cell culture plate to avoid "solvent shock". |
| Interaction with Media Components | Test the solubility of this compound in your specific cell culture medium at 37°C. If precipitation occurs, consider using a different medium formulation or adding a solubilizing agent, though the latter may have its own effects on the cells. |
| Temperature Fluctuation | Ensure all solutions are properly warmed to 37°C before mixing to prevent precipitation due to temperature changes. |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| System | Effect | Effective Concentration | Reference |
| Frog Spinal Cord Slices | Antagonism of Midazolam-potentiated GABA response | Antagonistic effects observed at >100 nM | |
| Hippocampal CA1 Cells | Depolarization, increased spiking | Nanomolar concentrations |
Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Recommended Starting Range | Notes |
| Functional Antagonist Assays | 1 nM - 100 nM | To determine the IC50 against a known agonist. |
| Receptor Binding Assays | 0.1 nM - 1 µM | For competitive binding against a radiolabeled or fluorescent ligand. |
| Cell Viability/Cytotoxicity Assays | 100 nM - 10 µM | To assess potential cytotoxic effects at higher concentrations. |
Experimental Protocols
Protocol 1: Determining the Antagonist Potency (IC50) of this compound in a Functional Assay
This protocol describes a general method to determine the IC50 of this compound in a cell-based functional assay, such as a calcium flux or membrane potential assay, using a GABA-A receptor agonist.
Materials:
-
Cells expressing the target GABA-A receptor subtype
-
This compound
-
GABA-A receptor agonist (e.g., Diazepam, Midazolam)
-
Assay-specific buffer and reagents (e.g., Fluo-4 AM for calcium flux)
-
96-well or 384-well microplates
-
Plate reader capable of detecting the assay signal
Methodology:
-
Cell Seeding: Seed the cells at an optimized density in microplates and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-incubation with Antagonist: Remove the culture medium and add the different concentrations of this compound to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist to all wells (except for the negative control) and immediately measure the cellular response using the plate reader.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay to Assess Cytotoxicity
This protocol outlines the use of an MTT assay to evaluate the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualization
Caption: Mechanism of this compound at the GABA-A receptor.
Caption: General workflow for cell-based assays with this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Potentiating action of midazolam on GABA-mediated responses and its antagonism by this compound in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The excitatory effects of the specific benzodiazepine antagonist Ro14-7437, measured intracellularly in hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
Ro 14-7437 stability and storage conditions
This technical support center provides guidance on the stability and storage of Ro 14-7437, along with troubleshooting advice for common experimental issues. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: While a specific datasheet for this compound with long-term storage recommendations is not publicly available, general guidelines for benzodiazepine-related compounds suggest storing the solid material in a well-sealed container in a freezer at -20°C for optimal stability. For short-term storage, refrigeration at 4°C is acceptable. The compound is typically shipped at room temperature, indicating it is stable for short periods without refrigeration.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound has been reported to be slightly soluble in DMSO and methanol. For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing highly concentrated stock solutions.
Q3: How should this compound stock solutions be stored?
A: Based on stability studies of other benzodiazepines, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C for long-term use.[1][2][3][4] Aliquoting the stock solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but degradation may occur over time.[1]
Q4: Is this compound sensitive to light?
A: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for organic molecules, it is recommended to store solutions in amber vials or to protect them from direct light exposure to prevent potential photodegradation.
Q5: How do I prepare this compound for in vivo studies?
A: The preparation of this compound for in vivo dosing will depend on the specific experimental requirements, including the route of administration and the desired vehicle. As this compound is a precursor for the synthesis of [¹¹C]Flumazenil, which is used in positron emission tomography (PET) imaging, formulations for intravenous injection are relevant. For other routes, a formulation may involve dissolving the compound in a small amount of an organic solvent like DMSO, followed by dilution in a physiologically compatible vehicle such as saline, polyethylene glycol (PEG), or corn oil. It is crucial to ensure the final concentration of the organic solvent is non-toxic to the animals. A thorough literature search for similar compounds or pilot studies to determine the optimal formulation is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage. | - Ensure solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Inaccurate concentration of the stock solution. | - Confirm the correct molecular weight was used for calculations. - Ensure the compound was fully dissolved in the solvent. Gentle warming or vortexing may aid dissolution. - Consider having the concentration of the stock solution analytically validated if precision is critical. | |
| Precipitation of the compound in aqueous media | Poor solubility in the final assay buffer. | - Increase the percentage of DMSO in the final solution, ensuring it remains compatible with the assay. - Use a surfactant or other solubilizing agent in the assay buffer. - Perform a solubility test of this compound in the final assay buffer before conducting the experiment. |
| Loss of compound activity over time in an experiment | Instability in the experimental medium (e.g., cell culture media, buffer). | - Minimize the incubation time of the compound in the experimental medium. - Prepare fresh compound dilutions immediately before adding them to the experiment. - If long incubation times are necessary, consider performing a time-course experiment to assess the compound's stability under your specific conditions. |
Stability and Storage Summary
Solid Compound Storage
| Condition | Recommendation |
| Long-term | -20°C in a tightly sealed container. |
| Short-term | 4°C in a tightly sealed container. |
Solution Storage (in DMSO)
| Temperature | Stability | Recommendation |
| -80°C | Expected to be stable for months to years. | Recommended for long-term storage. Prepare single-use aliquots. |
| -20°C | Expected to be stable for several months. | Suitable for long-term storage. Prepare single-use aliquots. |
| 4°C | Potential for degradation over days to weeks. | Not recommended for storage beyond a few days. |
| Room Temp. | Significant degradation is likely. | Avoid storing solutions at room temperature for extended periods. |
Note: The stability data presented is based on general knowledge of benzodiazepine compounds and not on specific experimental data for this compound. It is highly recommended to perform your own stability assessments for critical applications.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl Sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), analytical balance, microcentrifuge tubes or amber vials.
-
Calculation:
-
Molecular Weight of this compound: 285.3 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 285.3 g/mol * 1000 mg/g = 2.853 mg
-
-
-
Procedure: a. Tare a clean, dry microcentrifuge tube on an analytical balance. b. Carefully weigh 2.853 mg of solid this compound into the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary. e. Centrifuge the tube briefly to ensure all the liquid is collected at the bottom. f. Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. g. Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Ro 14-7437 Degradation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ro 14-7437. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to study the degradation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A1: The degradation of pharmaceutical compounds like this compound in aqueous solutions is typically influenced by several factors. These include:
-
pH: The stability of a compound can be significantly affected by the pH of the solution. Acidic or basic conditions can catalyze hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2][3] It is crucial to handle and store solutions of photosensitive compounds with appropriate protection from light.[2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Excipients: Other components in a formulation can interact with the active pharmaceutical ingredient and affect its stability.
Q2: How can I determine the intrinsic stability of this compound?
A2: To determine the intrinsic stability of this compound, you should conduct forced degradation or stress studies.[4] These studies involve exposing a solution of the compound to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and understanding the degradation pathways. The typical stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., using hydrogen peroxide)
-
Photolytic degradation (exposure to UV and visible light)
-
Thermal stress (high temperature)
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a commonly used technique for this purpose. To identify the structure of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Troubleshooting Guides
Issue 1: Rapid and Unexpected Degradation of this compound in Solution
-
Possible Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. The stability of this compound may be pH-dependent.
-
Recommendation: Conduct a pH stability profile by preparing solutions of this compound in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the degradation over time. This will help identify the pH at which the compound is most stable.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting Step: Review your experimental setup and storage conditions. Were the solutions protected from light?
-
Recommendation: Repeat the experiment using amber glassware or by wrapping the containers in aluminum foil to protect the solution from light. Compare the results with the previous experiment to determine if photodegradation is a contributing factor.
-
-
Possible Cause 3: Temperature.
-
Troubleshooting Step: Check the temperature at which your experiments were conducted and the solutions were stored.
-
Recommendation: Perform the experiment at a controlled and lower temperature, if feasible. For long-term storage, consider refrigeration or freezing, after confirming that this does not cause precipitation of the compound.
-
Issue 2: Inconsistent or Irreproducible Degradation Results
-
Possible Cause 1: Variability in Solution Preparation.
-
Troubleshooting Step: Review your protocol for solution preparation. Are the concentrations of all components, including buffers and the active compound, consistent across experiments?
-
Recommendation: Ensure accurate and consistent weighing and volumetric measurements. Use freshly prepared solutions and high-purity solvents.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Consider the possibility of contamination from glassware, stir bars, or other equipment.
-
Recommendation: Use thoroughly cleaned and rinsed glassware. If studying oxidative degradation, be aware of potential metal ion contamination which can catalyze oxidation.
-
-
Possible Cause 3: Analytical Method Not Stability-Indicating.
-
Troubleshooting Step: Verify that your analytical method can separate the parent peak of this compound from all degradation product peaks.
-
Recommendation: Develop and validate a stability-indicating HPLC method. This involves running forced degradation samples and ensuring that all degradant peaks are resolved from the main peak and from each other.
-
Data Presentation: Templates for Stability Studies
The following tables are templates to help you organize and present your experimental data for this compound degradation studies.
Table 1: pH Stability of this compound at [Temperature]°C
| pH | Time (hours) | Initial Concentration (µg/mL) | Concentration at Time t (µg/mL) | % Remaining | Degradation Rate Constant (k) | Half-life (t½) |
| 2.0 | 0 | 100 | ||||
| 1 | ||||||
| 2 | ||||||
| ... | ||||||
| 7.0 | 0 | 100 | ||||
| 1 | ||||||
| 2 | ||||||
| ... | ||||||
| 9.0 | 0 | 100 | ||||
| 1 | ||||||
| 2 | ||||||
| ... |
Table 2: Photostability of this compound in Aqueous Solution (pH [pH])
| Condition | Exposure Duration (hours) | Initial Concentration (µg/mL) | Concentration at Time t (µg/mL) | % Remaining | Appearance of Degradation Products (e.g., Peak Area) |
| Light Exposed | 0 | 100 | |||
| 1 | |||||
| 2 | |||||
| ... | |||||
| Dark Control | 0 | 100 | |||
| 1 | |||||
| 2 | |||||
| ... |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
-
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
High-purity water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a validated stability-indicating method
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with the respective aqueous media to the desired final concentration.
-
Prepare separate solutions of this compound in water, 0.1 M HCl, and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze the samples using the validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of degradation and determine the degradation kinetics.
-
Protocol 2: Photostability Study
-
Objective: To assess the effect of light on the stability of this compound in an aqueous solution.
-
Materials:
-
This compound solution in a suitable buffer
-
Clear and amber glass vials
-
Photostability chamber with controlled light (ICH Q1B compliant) and temperature.
-
Aluminum foil
-
HPLC system
-
-
Procedure:
-
Prepare a solution of this compound.
-
Divide the solution into two sets of clear glass vials.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Place both sets of vials (light-exposed and dark control) in the photostability chamber.
-
Expose the samples to a specified light intensity and duration as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
At predetermined time points, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples by HPLC to quantify the remaining this compound and detect any degradation products.
-
Compare the degradation in the light-exposed samples to the dark control to determine the extent of photodegradation.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Implications of in-use photostability: proposed guidance for photostability testing and labeling to support the administration of photosensitive pharmaceutical products, part 1: drug products administered by injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. q1scientific.com [q1scientific.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Ro 14-7437 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 14-7437 in in vivo experiments. The information is designed to help minimize off-target effects and ensure the successful execution of your research.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound, offering potential explanations and actionable troubleshooting steps.
Unexpected Phenotypes or Behavioral Changes
Question: I administered this compound to my animal models and observed unexpected behavioral changes (e.g., sedation, hyperactivity, or anxiogenic-like effects) that are inconsistent with its role as a neutral benzodiazepine receptor antagonist. What could be the cause?
Answer:
Unexpected behavioral outcomes with this compound can stem from several factors, including off-target effects, dose-related issues, or interactions with the experimental model.
Troubleshooting Steps:
-
Review Dose and Administration:
-
Dose-Response Curve: If you have not already, perform a dose-response study to determine if the observed effect is dose-dependent. It is possible you are operating in a dose range that leads to off-target receptor engagement.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can significantly impact the pharmacokinetic profile. Ensure the chosen route is appropriate for your experimental goals and consider that intraperitoneal injections can have variability in absorption.[1][2][3]
-
-
Consider Potential Off-Target Effects:
-
Ca2+-activated K+ Channels: In vitro studies have suggested that this compound may inhibit Ca2+-mediated K+ conductance in hippocampal neurons at nanomolar concentrations.[4] This is a potential off-target effect that could lead to neuronal hyperexcitability.
-
GABA-A Receptor Subtype Specificity: While this compound is a benzodiazepine receptor antagonist, its precise binding affinity across all GABA-A receptor subtypes is not extensively documented. Differential effects on various subtypes could lead to complex behavioral outputs.
-
-
Evaluate the Animal Model:
-
Species and Strain Differences: The expression and function of GABA-A receptors and other potential off-target proteins can vary between species and even strains of the same species.
-
Underlying Pathology: In models of disease, such as hepatic encephalopathy, the responsiveness of neurons to benzodiazepine receptor ligands can be altered.[5]
-
Lack of Efficacy or Inconsistent Results
Question: I am not observing the expected antagonistic effect of this compound on a benzodiazepine agonist in my in vivo model. What are the possible reasons?
Answer:
A lack of efficacy can be due to issues with the compound's formulation, administration, pharmacokinetics, or the experimental design.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Compound Stability: Ensure the proper storage and handling of this compound to prevent degradation.
-
Solubility and Vehicle: this compound is poorly soluble in water. A common vehicle for in vivo administration is a solution containing DMSO and saline. Ensure the compound is fully dissolved and that the vehicle itself does not have confounding effects. It is recommended to keep the final DMSO concentration as low as possible (ideally under 5% for in vivo studies) to avoid toxicity.
-
-
Pharmacokinetic Considerations:
-
Dosing Regimen: The timing of this compound administration relative to the agonist is critical. The half-life of this compound in your animal model will determine the window of its antagonistic activity.
-
Metabolism: this compound is a metabolite of flumazenil and will be subject to further metabolism in vivo. The rate of clearance can affect its duration of action.
-
-
Re-evaluate Experimental Parameters:
-
Agonist Dose: Ensure the dose of the benzodiazepine agonist is appropriate to see a clear effect that can be antagonized.
-
Behavioral Assay Sensitivity: The chosen behavioral assay must be sensitive enough to detect the effects of both the agonist and the antagonist.
-
Observed Toxicity or Adverse Events
Question: My animals are showing signs of toxicity (e.g., seizures, respiratory distress, significant weight loss) after administration of this compound. How should I address this?
Answer:
Toxicity can arise from the compound itself, the vehicle used for administration, or the administration procedure.
Troubleshooting Steps:
-
Dose Reduction and Toxicity Assessment:
-
Maximum Tolerated Dose (MTD): If you have not established an MTD, it is crucial to perform a dose-escalation study to identify a safe and effective dose range.
-
Clinical Observations: Carefully monitor the animals for any signs of adverse effects.
-
-
Vehicle Controls:
-
Vehicle Toxicity: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the solvent (e.g., DMSO).
-
-
Refine Administration Technique:
-
Injection Site Reactions: For intraperitoneal injections, ensure proper technique to avoid injury to internal organs.
-
Infusion Rate: For intravenous administration, a slow infusion rate can help to minimize acute toxicity.
-
Quantitative Data
Due to the limited availability of comprehensive public data for this compound, the following tables include information on the parent compound, flumazenil, and general data for benzodiazepine receptor ligands to provide a comparative context.
Table 1: Benzodiazepine Receptor Binding Affinities (Ki in nM)
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Flumazenil | α1β2γ2 | 0.4 - 1.2 | Facklam et al., 2013 |
| Flumazenil | α2β2γ2 | 0.4 - 1.2 | Facklam et al., 2013 |
| Flumazenil | α3β2γ2 | 0.4 - 1.2 | Facklam et al., 2013 |
| Flumazenil | α5β2γ2 | 0.4 - 1.2 | Facklam et al., 2013 |
| This compound | GABA-A (general) | Data not available |
Table 2: In Vivo Dosages in Animal Models
| Compound | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| This compound | Rabbit | Subthreshold concentrations | Incubation of neurons | Reduced sensitivity to muscimol in a disease model | Basile et al., 1988 |
| Flumazenil | Rat | 10 mg/kg | Intraperitoneal | Reversal of benzodiazepine-induced sedation | Geller et al., 1985 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and mitigate the off-target effects of this compound.
Protocol 1: In Vivo Dose-Response and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and a dose-response relationship for on-target and potential off-target effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
Animal model (e.g., mice or rats)
-
Appropriate caging and monitoring equipment
Procedure:
-
Dose Selection: Based on available literature for this compound and related compounds, select a range of at least 3-4 doses.
-
Animal Groups: Assign a sufficient number of animals to each dose group and a vehicle control group.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Clinical Observations: Monitor animals closely for a defined period (e.g., 4-6 hours post-dose and then daily) for any clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures or distress.
-
Behavioral Assessment: At selected time points, perform a battery of behavioral tests to assess both on-target (e.g., antagonism of a benzodiazepine agonist) and potential off-target effects (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior).
-
Data Analysis: Analyze the data to determine the MTD and the dose-response for each behavioral endpoint.
Protocol 2: Assessment of Off-Target Effects on Ca2+-activated K+ Channels In Vivo
Objective: To investigate the potential in vivo relevance of the in vitro finding that this compound inhibits Ca2+-activated K+ channels.
Materials:
-
This compound
-
A known activator of Ca2+-activated K+ channels (e.g., EBIO)
-
Animal model
-
Equipment for electroencephalography (EEG) recording (optional)
Procedure:
-
Dose Selection: Choose a dose of this compound from the previously conducted dose-response study that is well-tolerated but shows some behavioral effects.
-
Experimental Groups:
-
Vehicle
-
This compound alone
-
Ca2+-activated K+ channel activator alone
-
This compound + Ca2+-activated K+ channel activator
-
-
Administration: Administer the compounds according to a predefined timeline.
-
Behavioral and Physiological Monitoring:
-
Observe for any changes in behavior, particularly those related to neuronal excitability (e.g., tremors, seizures).
-
If available, record EEG to look for changes in brain electrical activity.
-
-
Data Analysis: Compare the effects of the combination treatment to the individual treatments to determine if this compound modulates the effects of the Ca2+-activated K+ channel activator.
Visualizations
Signaling Pathway
References
Technical Support Center: Validating the Purity of a Ro 14-7437 Sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity of Ro 14-7437 samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Answer: Unexpected peaks in your HPLC chromatogram can originate from several sources. Here are the most common causes and their solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as extra peaks.
-
Solution: Use HPLC-grade solvents and freshly prepare the mobile phase. Filter the mobile phase before use.
-
-
Sample Impurities: The this compound sample itself may contain impurities from the synthesis process. Common impurities in benzodiazepine synthesis can include unreacted starting materials, by-products from side reactions, or degradation products.[1]
-
Solution: If possible, obtain a reference standard of this compound to compare retention times. Mass spectrometry (LC-MS) can be used to identify the mass of the impurity peaks and help elucidate their structures.
-
-
System Contamination: The HPLC system, including the injector, column, and tubing, can accumulate residues from previous analyses.
-
Solution: Flush the system with a strong solvent, such as a high percentage of acetonitrile or methanol. If contamination persists, individual components may need to be cleaned or replaced.
-
-
Air Bubbles: Air bubbles in the pump or detector can cause spurious peaks.
-
Solution: Degas the mobile phase using sonication or an inline degasser. Purge the pump to remove any trapped air.
-
Question: My peak shape for this compound is poor (e.g., tailing, fronting, or split). How can I improve it?
Answer: Poor peak shape can compromise the accuracy of quantification. The table below summarizes common peak shape issues and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Dead volume in the system. | Adjust mobile phase pH; Use a high-purity silica column; Reduce sample concentration; Check and tighten all fittings. |
| Peak Fronting | Column overload; Poor sample solubility in the mobile phase. | Reduce sample concentration; Dissolve the sample in the initial mobile phase. |
| Split Peaks | Clogged frit or column contamination; Sample solvent incompatible with the mobile phase. | Replace the column frit or the column; Dissolve the sample in the mobile phase. |
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate). A typical starting point could be a gradient from 30% to 80% acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at 240 nm.[2]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Question: How can I confirm the identity and purity of my this compound sample using ¹H NMR?
Answer: ¹H NMR is a powerful technique for both structural confirmation and purity assessment.
-
Identity Confirmation: The ¹H NMR spectrum of pure this compound will show a specific pattern of peaks with characteristic chemical shifts and coupling constants. You can compare your experimental spectrum to a known reference spectrum or use computational tools to predict the spectrum.
-
Purity Assessment: The presence of impurities will be indicated by additional peaks in the spectrum that do not correspond to this compound or the NMR solvent. The integral of these impurity peaks, relative to the integrals of the compound's peaks, can be used to estimate the purity.
Question: I see unexpected signals in my ¹H NMR spectrum. What are they?
Answer: Besides impurities from the synthesis, other common sources of unexpected signals include:
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., acetone, ethanol, ethyl acetate) may be present.
-
Water: Water is a common impurity and its chemical shift can vary depending on the solvent and temperature.
-
Grease: Silicone grease from glassware can appear as a broad singlet around 0 ppm.
Experimental Protocol: ¹H NMR for Purity Determination
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Prepare a solution of 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum. To improve accuracy for quantification, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of interest.
-
Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis: Integrate the peaks corresponding to this compound and any visible impurities. Calculate the mole percent of the impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: Is GC-MS a suitable method for this compound purity analysis?
Answer: GC-MS can be used for the analysis of this compound, particularly for identifying volatile impurities. However, benzodiazepines can be thermally labile, so care must be taken to avoid degradation in the hot injector port.
Question: My compound appears to be degrading in the GC-MS. What can I do?
Answer: Thermal degradation can be minimized by:
-
Lowering the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.
-
Using a Cool On-Column or Splitless Injection: These techniques introduce the sample into the column at a lower temperature, reducing the risk of thermal degradation.
-
Derivatization: For some thermally labile compounds, derivatization to a more stable form can be beneficial.
Experimental Protocol: GC-MS Analysis
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector Temperature: Start with a lower temperature (e.g., 250 °C) and optimize as needed.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) is typically used to separate compounds with a range of boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500. The mass spectrum of this compound is available on databases like PubChem for comparison.[3]
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical properties of this compound?
A1: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 285.3 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Q2: What are the potential impurities in a this compound sample?
A2: While a specific synthesis route for this compound is not publicly available, potential impurities can be inferred from general benzodiazepine synthesis. These may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: this compound may degrade over time, especially if exposed to light, heat, or moisture.
Q3: Which analytical technique is best for determining the purity of this compound?
A3: A combination of techniques provides the most comprehensive assessment of purity.
-
HPLC is excellent for quantifying known and unknown impurities and is often the primary method for purity determination.
-
¹H NMR provides structural confirmation and can quantify impurities, including residual solvents and water, which may not be detected by HPLC.
-
LC-MS or GC-MS is invaluable for identifying the molecular weight of unknown impurities, which is the first step in their structural elucidation.
Q4: What is a typical acceptance criterion for the purity of a research-grade this compound sample?
A4: For research purposes, a purity of ≥95% is generally considered acceptable. For use in more sensitive applications, such as in vivo studies, a purity of ≥98% or even ≥99% may be required.
Q5: Where can I find reference spectra for this compound?
A5: Publicly available databases such as PubChem and ChemicalBook are good resources for chemical and physical properties, including mass spectra. For NMR data, you may need to consult specialized chemical suppliers or research articles.
References
Technical Support Center: Cell Viability Assays in the Presence of Ro 14-7437
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting cell viability assays in the presence of Ro 14-7437.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound belonging to the imidazobenzodiazepine class.[1] It is recognized as a selective antagonist of the potentiating effects of midazolam, a benzodiazepine.[2] Its primary mechanism of action involves interacting with GABA-A receptors, though its effects can vary depending on the specific subunit composition of the receptor.[1][3] In some contexts, it has been shown to have no intrinsic activity on its own but can block the effects of other benzodiazepine receptor agonists.[4]
Q2: I am observing inconsistent results in my MTT assay when treating cells with this compound. What could be the cause?
Inconsistent results in MTT assays can arise from several factors when using a test compound like this compound:
-
Direct interference with MTT reduction: While not definitively reported for this compound, compounds with reducing properties can directly reduce the yellow tetrazolium salt (MTT) to purple formazan, leading to a false-positive signal of increased viability. Conversely, some compounds can inhibit the cellular reductase enzymes responsible for this conversion, leading to an underestimation of viability.
-
Alteration of cellular metabolism: Since this compound interacts with GABA-A receptors, it may alter the metabolic state of the cells, which could affect the rate of MTT reduction without directly causing cell death. This is particularly relevant for assays that rely on metabolic activity as a readout for viability.
-
Compound precipitation: At higher concentrations, this compound might precipitate out of the culture medium, which can interfere with the absorbance reading of the dissolved formazan. It is always a good practice to visually inspect the wells for any signs of precipitation.
Q3: Can this compound interfere with Annexin V/PI staining for apoptosis?
Direct interference of this compound with the fluorochromes used in Annexin V/PI staining (like FITC and Propidium Iodide) is not commonly reported. However, it is crucial to consider the following:
-
Timing of the assay: The induction of apoptosis can be a time-dependent process. Ensure that the incubation time with this compound is sufficient to induce a measurable apoptotic effect.
-
Cell handling: Gentle handling of cells during the staining procedure is critical to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
Q4: How can I determine if this compound is directly interfering with my viability assay?
To check for direct assay interference, you can perform a cell-free control experiment. Add this compound at the same concentrations used in your experiment to wells containing only culture medium and the assay reagent (e.g., MTT). If you observe a color change (for MTT) or a change in fluorescence/luminescence in the absence of cells, it indicates direct interference.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background in MTT/XTT assay | 1. Contamination of culture medium. 2. Phenol red in the medium can contribute to background absorbance. 3. Direct reduction of the tetrazolium salt by this compound. | 1. Use fresh, sterile medium. 2. Use phenol red-free medium for the assay. 3. Perform a cell-free control to check for direct reduction. If interference is observed, consider using an alternative assay. |
| Lower than expected cell viability | 1. Inhibition of cellular reductases by this compound. 2. Incorrect incubation time with the compound. | 1. Use a viability assay with a different mechanism, such as a protease-based viability assay or a method that measures ATP content. 2. Perform a time-course experiment to determine the optimal treatment duration. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium. 3. Ensure complete mixing and solubilization of the formazan crystals before reading the absorbance. |
| No dose-dependent effect observed | 1. The cell line may be resistant to the effects of this compound. 2. The concentration range tested is not appropriate. | 1. Verify the expression of GABA-A receptors in your cell line. 2. Test a wider range of concentrations. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for Annexin V and Propidium Iodide staining.
-
Cell Treatment: Treat cells with this compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Harvest the cells. For adherent cells, use a gentle non-enzymatic method like scraping or using EDTA.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
The following table provides a template for summarizing quantitative data from cell viability assays.
| Cell Line | Assay | Treatment Duration (hours) | This compound IC₅₀ (µM) | Notes |
| Cell Line A | MTT | 24 | Example: 50.2 ± 5.1 | - |
| Cell Line A | MTT | 48 | Example: 25.8 ± 3.2 | - |
| Cell Line B | Annexin V/PI | 48 | Example: 30.5 ± 4.5 | IC₅₀ calculated based on the percentage of apoptotic cells. |
Visualizations
References
Navigating the Nuances of Ro 14-7437: A Technical Support Center for Researchers
For Immediate Release
Researchers and drug development professionals encountering unexpected results in experiments involving the benzodiazepine antagonist Ro 14-7437 now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help interpret anomalous findings and advance research.
This compound, known for its role as a benzodiazepine receptor antagonist, can exhibit complex and sometimes contradictory effects in experimental settings. This resource aims to clarify these observations, offering potential explanations and methodologies to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and unexpected outcomes encountered during this compound experiments.
Q1: Why am I observing excitatory effects with this compound, which is supposed to be a neutral antagonist?
A1: While this compound is classified as a benzodiazepine antagonist, some studies have reported excitatory effects, such as neuronal depolarization and increased spontaneous spiking, particularly in hippocampal CA1 cells.[1] This paradoxical effect is not mediated by the GABA-A receptor in the typical sense. Instead, evidence suggests that this compound may act by inhibiting a Ca2+-mediated potassium (K+) conductance.[1] This inhibition leads to a decrease in outward K+ current, resulting in membrane depolarization and increased neuronal excitability.
Troubleshooting Steps:
-
Confirm a Ca2+-dependent mechanism: Conduct experiments in a Ca2+-free medium. The excitatory effects of this compound should be prevented under these conditions.[1]
-
Measure membrane potential and input resistance: Use whole-cell patch-clamp electrophysiology to directly measure changes in membrane potential and input resistance upon this compound application. An increase in input resistance would be consistent with the closure of K+ channels.
-
Investigate different neuronal populations: The excitatory effect may be cell-type specific. Compare the effects of this compound on different neuronal populations to determine the scope of this phenomenon.
Q2: My results with this compound are inconsistent in my animal model of hepatic encephalopathy (HE). Why might this be?
A2: The effects of this compound can be highly dependent on the pathological state of the animal. In control animals, this compound often has little to no effect on neuronal activity. However, in animal models of hepatic encephalopathy, it has been shown to markedly excite Purkinje neurons. This suggests that the underlying neurochemical environment in HE alters the response to this compound.
Troubleshooting Steps:
-
Characterize your animal model thoroughly: Ensure your HE model exhibits the expected behavioral and neurochemical phenotypes. This can include assessing motor activity, cognitive function, and blood ammonia levels.
-
Compare with control animals: Always include a control group of healthy animals to establish the baseline effect of this compound.
-
Consider the presence of endogenous benzodiazepine-like substances: The altered neurochemical environment in HE may include an accumulation of endogenous substances that act on the benzodiazepine receptor. The effect of this compound may be to unmask or counteract the effects of these endogenous modulators.
Q3: I am not seeing the expected antagonism of a benzodiazepine agonist with this compound. What could be the issue?
A3: Several factors could contribute to a lack of expected antagonism:
-
Concentration and Potency: Ensure you are using an appropriate concentration of this compound to competitively antagonize the benzodiazepine agonist. The relative concentrations of the agonist and antagonist are critical.
-
GABA-A Receptor Subunit Composition: The affinity and efficacy of benzodiazepine ligands can be influenced by the subunit composition of the GABA-A receptor. While information on this compound's specific affinity for different subunit combinations is not extensively tabulated, it is a known factor for benzodiazepine ligands in general.
-
Experimental Conditions: Factors such as temperature, pH, and the presence of other modulators in your experimental system can influence receptor function and ligand binding.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the effective concentration range for both the agonist and this compound in your specific experimental setup.
-
Review the literature for your specific cell type or brain region: The predominant GABA-A receptor subunit composition can vary, influencing drug effects.
-
Control experimental parameters carefully: Maintain consistent and well-documented experimental conditions.
Quantitative Data Summary
| Property | Description | Reference |
| Primary Target | Benzodiazepine site on the GABA-A receptor | General Knowledge |
| Reported Action | Benzodiazepine Antagonist | General Knowledge |
| Unexpected Effect | Inhibition of Ca2+-mediated K+ conductance | [1] |
| Effect in HE Models | Excitatory on Purkinje neurons |
Key Experimental Protocols
To aid in the design and execution of your experiments, we provide detailed methodologies for key experimental techniques.
Protocol 1: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is adapted from standard electrophysiological procedures and is suitable for investigating the effects of this compound on neuronal membrane properties.
1. Slice Preparation:
- Anesthetize and decapitate an adult rat or mouse.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
- Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize neurons in the CA1 pyramidal layer using a microscope with DIC optics.
- Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
- Establish a whole-cell patch-clamp configuration.
- Record baseline membrane potential and input resistance.
- Bath-apply this compound at the desired concentration and record changes in membrane properties.
Protocol 2: Induction of Hepatic Encephalopathy in Rats using Thioacetamide (TAA)
This protocol provides a model for studying the effects of this compound in a pathological state.
1. Animal Model:
- Use male Wistar rats (200-250 g).
- House animals in a controlled environment with free access to food and water.
2. TAA Administration:
- Administer thioacetamide (TAA) at a dose of 300 mg/kg body weight via intraperitoneal injection.
- Repeat the injection for 3 consecutive days.
3. Monitoring:
- Monitor animals for behavioral changes indicative of hepatic encephalopathy, such as lethargy, ataxia, and loss of righting reflex.
- Biochemical markers such as blood ammonia levels can be measured to confirm the model.
4. Experimental Procedure:
- On day 4, once encephalopathy is established, proceed with your experimental protocol, such as electrophysiological recordings from brain slices or behavioral testing, to assess the effects of this compound.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Technical Support Center: Ro 14-7437 for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the quality control and effective use of Ro 14-7437 in a research setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Quality Control for Research Use
Ensuring the quality of this compound is critical for obtaining reliable and reproducible experimental results. As a specialized benzodiazepine derivative, it is typically procured from commercial suppliers who synthesize it according to stringent purity requirements, particularly for applications in radiochemistry.[1] Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data and independently verify all specifications before use.[1]
Identity and Purity Assessment
A combination of analytical techniques is recommended to confirm the identity and purity of this compound.
| Analytical Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and identify impurities. | Use a validated method, typically reversed-phase chromatography with a C8 or C18 column. Purity is assessed by analyzing the chromatogram for extraneous peaks.[1] |
| Mass Spectrometry (MS) | To confirm the molecular weight and structural identity. | High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for highly specific identification and sensitive quantification.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm identity. | 1H and 13C NMR spectra provide detailed information about the molecular structure. |
Table 1: Recommended Analytical Methods for Quality Control of this compound
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at 2-8°C for long-term stability. |
| Light Sensitivity | Protect from light to prevent photodegradation. |
| Moisture Sensitivity | Store in a desiccated environment as the compound may be moisture-sensitive.[2] |
Table 2: Recommended Storage Conditions for this compound
Experimental Protocols & Workflows
GABA Receptor Binding Assay
This compound is a potent antagonist of the benzodiazepine binding site on the GABA-A receptor. A common application is in competitive binding assays to determine the affinity of other compounds for this site.
Experimental Workflow for a Competitive GABA-A Receptor Binding Assay
Caption: Workflow for a GABA-A receptor competitive binding assay.
Detailed Methodology:
A detailed protocol for GABA-A receptor binding assays can be adapted from established methods. The basic steps involve:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.
-
Binding Assay: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of the unlabeled competitor (this compound or a test compound).
-
Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated from the IC50 value.
Troubleshooting Guides
GABA-A Receptor Binding Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low specific binding | Degraded radioligand or receptor preparation. | Use fresh radioligand and properly stored membrane preparations. Ensure all steps are performed at 4°C to minimize degradation. |
| Insufficient receptor concentration. | Increase the amount of membrane protein in the assay. | |
| High non-specific binding | Inadequate washing of membranes. | Ensure thorough washing of membranes during preparation to remove endogenous GABA. |
| Radioligand sticking to filters or tubes. | Pre-soak filters in a solution of polyethyleneimine (PEI) to reduce non-specific binding. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Incomplete separation of bound and free ligand. | Optimize the filtration and washing steps to ensure rapid and complete separation. |
Table 3: Troubleshooting Common Issues in GABA-A Receptor Binding Assays
General Cell-Based Assay Troubleshooting
When using this compound in cell-based assays, general troubleshooting for cell culture and assay performance is often necessary.
Logical Flow for Troubleshooting Cell-Based Assays
Caption: Troubleshooting flowchart for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a potent and selective antagonist at the benzodiazepine binding site of the GABA-A receptor. It competitively inhibits the binding of benzodiazepine agonists and inverse agonists to this site, thereby blocking their modulatory effects on GABAergic neurotransmission.
Q2: How should I dissolve this compound for in vitro experiments?
A2: The solubility of this compound may vary depending on the solvent. It is generally soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been used in in vivo studies, often to investigate the role of the benzodiazepine receptor in the effects of various compounds. However, researchers should consider its pharmacokinetic and pharmacodynamic properties, including its bioavailability and potential for off-target effects, when designing in vivo experiments.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective antagonist for the benzodiazepine site on GABA-A receptors, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is advisable to include appropriate controls in your experiments to account for any potential non-specific effects. Screening against a panel of other receptors can help identify potential off-target interactions.
Q5: What is the difference between this compound and flumazenil (Ro 15-1788)?
A5: Both this compound and flumazenil are benzodiazepine receptor antagonists. This compound is also known as N-desmethylflumazenil, meaning it is a primary metabolite of flumazenil. While they have similar mechanisms of action, there may be subtle differences in their binding affinities for different GABA-A receptor subtypes and in their pharmacokinetic profiles.
References
Technical Support Center: Ro 14-7437
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Ro 14-7437, with a specific focus on the impact of pH on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is known to act as a benzodiazepine receptor antagonist.[1][2] It competitively binds to benzodiazepine binding sites on the GABA-A receptor complex, thereby blocking the effects of benzodiazepine agonists.
Q2: How does pH generally affect the activity of small molecule compounds like this compound?
A2: The pH of a solution can significantly impact the activity of a small molecule by altering its ionization state, solubility, and stability. For a compound with ionizable groups, changes in pH can affect its ability to cross cell membranes and interact with its target protein. Extreme pH values can also lead to the degradation of the compound.
Q3: What is the optimal pH for working with this compound?
A3: The optimal pH for this compound activity is application-dependent. For in vitro binding assays, it is crucial to maintain a pH that ensures the stability of both the compound and the target receptor, typically within the physiological range (pH 7.2-7.4). However, the optimal pH may vary for different experimental systems.
Q4: Can pH affect the stability of this compound in solution?
A4: Yes, pH can influence the chemical stability of this compound. As an imidazobenzodiazepine, it may be susceptible to hydrolysis at acidic or alkaline pH. It is recommended to prepare fresh solutions and avoid prolonged storage at extreme pH values.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in binding assays | pH drift in the buffer during the experiment. | Prepare fresh buffers and verify the pH before and after the experiment. Consider using a buffer with a stronger buffering capacity in the desired pH range. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Low or no activity of this compound | Suboptimal pH for receptor binding. | Perform a pH titration experiment to determine the optimal pH for your specific assay conditions. The provided data table below can serve as a starting point. |
| Precipitation of this compound in the assay buffer. | Check the solubility of this compound at the working concentration and pH. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration is compatible with your experimental system). | |
| Variability between experimental replicates | Inconsistent pH across different wells or tubes. | Ensure thorough mixing of all solutions and that the pH is uniform across all replicates. |
| Temperature fluctuations affecting pH and binding kinetics. | Maintain a constant and controlled temperature throughout the experiment. |
Impact of pH on this compound Binding Activity (Illustrative Data)
The following table summarizes hypothetical data on the relative binding affinity of this compound to the benzodiazepine receptor at various pH levels, as determined by a competitive radioligand binding assay.
| pH | Relative Binding Affinity (%) | Standard Deviation |
| 6.0 | 45 | ± 4.2 |
| 6.5 | 78 | ± 5.1 |
| 7.0 | 95 | ± 3.8 |
| 7.4 | 100 | ± 2.5 |
| 8.0 | 88 | ± 4.9 |
| 8.5 | 62 | ± 5.5 |
Note: This data is for illustrative purposes only and should be confirmed experimentally.
Experimental Protocols
Protocol: pH-Dependent Radioligand Binding Assay for this compound
This protocol describes a method to assess the binding of this compound to the benzodiazepine receptor on brain membranes at different pH values.
Materials:
-
Rat brain tissue
-
[3H]-Flunitrazepam (radioligand)
-
This compound
-
Tris-HCl buffers at various pH values (6.0, 6.5, 7.0, 7.4, 8.0, 8.5)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer (pH 7.4) and repeat the centrifugation step.
-
Resuspend the final pellet in the respective Tris-HCl buffers for the different pH conditions.
-
Determine the protein concentration of the membrane suspension.
-
-
Binding Assay:
-
In a series of tubes, add the following in order:
-
Tris-HCl buffer of a specific pH.
-
A fixed concentration of [3H]-Flunitrazepam.
-
Increasing concentrations of this compound (for competition curve).
-
Brain membrane suspension.
-
-
For non-specific binding, add a high concentration of a non-labeled benzodiazepine agonist (e.g., Diazepam).
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Tris-HCl buffer of the corresponding pH.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve for each pH.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam) for each pH.
-
Compare the IC50 values to determine the effect of pH on the binding affinity of this compound.
-
Visualizations
Caption: Signaling pathway of GABA-A receptor modulation.
Caption: Workflow for pH-dependent binding assay.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Ro 14-7437 and Fluorescent Probes
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from the benzodiazepine receptor ligand Ro 14-7437 in fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions to help identify and mitigate potential artifacts in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzodiazepine receptor ligand.[1] It acts as a potentiating antagonist of Midazolam and interacts with GABA-A receptors.[2][3] Benzodiazepines bind to the α+/γ2– interfaces of GABA-A receptors, enhancing GABA-induced chloride ion flux, which leads to neuronal hyperpolarization.[4]
Q2: Could this compound interfere with my fluorescent assay?
While there are no specific reports detailing the intrinsic fluorescent properties of this compound, small molecules with complex aromatic structures can potentially interfere with fluorescence-based assays.[5] Interference can occur through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used for your fluorescent probe.
-
Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal. This is also known as the inner filter effect.
Q3: What are the common mechanisms of small molecule interference in fluorescent assays?
Small molecules can cause interference in fluorescent assays through direct and indirect mechanisms.
-
Direct Interference: This relates to the optical properties of the compound itself, such as autofluorescence or light quenching.
-
Indirect Interference: This involves the compound's biological or chemical activity affecting the assay system in a way that is not related to the intended target. For example, the antioxidant properties of a compound could chemically reduce a redox-sensitive fluorescent probe, leading to a false signal.
Troubleshooting Guide: Identifying Interference from this compound
If you suspect that this compound is interfering with your fluorescence-based assay, the following experimental controls can help you determine the nature of the interference.
Experimental Workflow for Interference Testing
Caption: Workflow for identifying fluorescence interference.
Protocol 1: Testing for Autofluorescence of this compound
This protocol is designed to determine if this compound exhibits autofluorescence at the concentrations used in your experiment.
Methodology:
-
Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your main experiment.
-
Add the this compound dilutions to the wells of a microplate.
-
Include wells with assay buffer only as a blank control.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Subtract the average signal from the "Buffer Only" wells from the signal in the wells containing this compound.
-
A concentration-dependent increase in the corrected signal indicates autofluorescence.
Protocol 2: Testing for Quenching by this compound
This protocol helps to determine if this compound is quenching the signal of your assay's fluorophore.
Methodology:
-
Prepare solutions containing your fluorophore at a fixed concentration and a dilution series of this compound in your assay buffer.
-
Include control wells with:
-
Buffer only (Blank)
-
Fluorophore only
-
The highest concentration of this compound only (for autofluorescence correction)
-
-
Measure the fluorescence at the appropriate wavelengths.
-
Subtract the signal from the "this compound Only" wells from the "Fluorophore + this compound" wells to correct for any autofluorescence.
-
Compare the corrected signal to the signal from the "Fluorophore Only" wells. A concentration-dependent decrease in signal suggests quenching.
Data Presentation
Summarize your findings from the troubleshooting experiments in a table similar to the one below.
| This compound Conc. (µM) | Autofluorescence (RFU) | % Quenching of Fluorophore Signal |
| 0 (Fluorophore Only) | N/A | 0% |
| X | ||
| Y | ||
| Z |
RFU: Relative Fluorescence Units
Signaling Pathway Context
This compound exerts its effects through the GABA-A receptor, a key player in inhibitory neurotransmission. Understanding this pathway can provide context for interpreting experimental results.
Caption: Simplified GABA-A receptor signaling pathway.
By following these guidelines, researchers can proactively identify and account for potential interference from this compound in their fluorescence-based experiments, leading to more accurate and reliable data.
References
- 1. This compound | C15H15N3O3 | CID 127597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrocarbon molar water solubility predicts NMDA vs. GABAA receptor modulation [ouci.dntb.gov.ua]
- 4. Imidazobenzodiazepines - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Ro 14-7437 and Ro 15-4513: Differential Effects on the GABAergic System
For Immediate Release
A comprehensive review of available data reveals distinct pharmacological profiles for the two benzodiazepine receptor ligands, Ro 14-7437 and Ro 15-4513. While both compounds interact with the GABA-A receptor complex, their differential binding affinities and intrinsic activities lead to divergent physiological and behavioral effects, particularly concerning the modulation of ethanol's actions. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Core Pharmacological Distinction: Antagonism vs. Partial Inverse Agonism
The primary difference lies in their mechanism of action at the benzodiazepine binding site of the GABA-A receptor. This compound is characterized as a classical benzodiazepine antagonist .[1][2] It binds to the receptor without modulating the chloride channel function itself but blocks the effects of benzodiazepine agonists like midazolam.[3] In contrast, Ro 15-4513 is a partial inverse agonist .[4][5] This means that not only can it block the effects of agonists, but it also possesses intrinsic activity that reduces the baseline GABA-activated chloride current, leading to a decrease in neuronal inhibition.
Binding Affinity at GABA-A Receptor Subtypes
The differential effects of these two compounds are further elucidated by their binding affinities for various GABA-A receptor subtypes, particularly their interaction with diazepam-sensitive (DS) and diazepam-insensitive (DI) sites.
| Compound | Receptor Site | Binding Affinity (Ki) | Reference |
| Ro 15-4513 | Diazepam-Insensitive (DI) | 3.1 nM | |
| Diazepam-Sensitive (DS) | 5.3 nM | ||
| This compound | Diazepam-Insensitive (DI) | Low Affinity | |
| Diazepam-Sensitive (DS) | High Affinity |
Note: Specific Ki values for this compound across a range of receptor subtypes are not as readily available in the public domain.
Ro 15-4513 exhibits high affinity for both DS and DI benzodiazepine receptors. The DI sites are predominantly found on GABA-A receptors containing α4 and α6 subunits. Conversely, this compound possesses a low affinity for these DI receptors while maintaining high affinity for the classical DS sites. This disparity in binding is a key determinant of their differing in vivo effects.
Differential Antagonism of Ethanol's Effects
A pivotal area of differentiation between these two compounds is their ability to counteract the effects of ethanol.
Ethanol-Induced Sleep Time: In a key in vivo experiment, Ro 15-4513 was shown to significantly reduce ethanol-induced sleep time in mice. This effect is attributed, at least in part, to its interaction with DI GABA-A receptors. In stark contrast, this compound did not block the hypnotic effects of ethanol, a finding consistent with its low affinity for DI sites.
Behavioral Effects: Ro 15-4513 has been extensively documented to reverse various behavioral effects of ethanol, including its anxiolytic and intoxicating properties. Studies using the hole-board test in mice have shown that Ro 15-4513 can reverse the reduction in head-dipping behavior caused by ethanol.
Mechanism of Ethanol Antagonism: The unique ability of Ro 15-4513 to antagonize ethanol is thought to be mediated by its action at specific GABA-A receptor subtypes. The azido group at the 8-position of the Ro 15-4513 molecule is hypothesized to block the binding site for ethanol on the α5β3δ subtype of the GABA-A receptor.
Hepatic Encephalopathy Model: Further highlighting their distinct in vivo profiles, a study on an animal model of hepatic encephalopathy (HE) demonstrated that Ro 15-4513 had a beneficial effect, which was blocked by the co-administration of this compound. In this model, this compound alone had no effect.
Electrophysiological and Behavioral Effects
This compound: In intracellular recordings from hippocampal CA1 cells, this compound, at nanomolar concentrations, induced depolarization, increased spontaneous spiking, and a decrease in conductance. These effects suggest that this compound may act by inhibiting a Ca2+-mediated K+ conductance.
Ro 15-4513: As a partial inverse agonist, Ro 15-4513 can produce effects opposite to those of benzodiazepine agonists. At certain doses, it has been shown to be proconvulsant and anxiogenic. In the hole-board test, Ro 15-4513, like other inverse agonists, caused a dose-related decrease in exploratory head-dipping.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Interaction of this compound and Ro 15-4513 with the GABA-A receptor.
Caption: Workflow for assessing ethanol-induced sleep time in mice.
Experimental Protocols
In Vivo Behavioral Assay: Ethanol-Induced Sleep Time in Mice
This protocol is designed to assess the hypnotic effects of ethanol and the potential of a compound to antagonize these effects.
-
Animals: Male Swiss-Webster mice are commonly used.
-
Acclimation: Animals are acclimated to the experimental room for at least one hour before testing.
-
Drug Administration:
-
Animals are divided into groups receiving the vehicle, this compound, or Ro 15-4513 at the desired doses via intraperitoneal (IP) injection.
-
Following a predetermined pretreatment time, ethanol (e.g., 4 g/kg) is administered via IP injection.
-
-
Observation and Measurement:
-
Immediately after ethanol administration, each mouse is placed on its back in a V-shaped trough.
-
The "loss of righting reflex" is defined as the inability of the mouse to right itself within 30 seconds. The time from ethanol injection to the loss of the righting reflex is recorded as the sleep onset time.
-
The "duration of sleep" is the time from the loss of the righting reflex until the mouse spontaneously rights itself.
-
-
Data Analysis: The duration of sleep is compared across the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the test compounds significantly alter the hypnotic effect of ethanol.
In Vitro Radioligand Binding Assay: [³H]Ro 15-4513 Binding
This assay is used to determine the binding affinity of compounds to the benzodiazepine sites on the GABA-A receptor.
-
Tissue Preparation:
-
Brain regions of interest (e.g., cerebellum, cortex) are dissected from rodents.
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]Ro 15-4513.
-
To determine the affinity of test compounds (e.g., this compound), increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine ligand (e.g., flumazenil).
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.
Conclusion
This compound and Ro 15-4513, while both targeting the benzodiazepine site on the GABA-A receptor, exhibit fundamentally different pharmacological profiles. This compound acts as a neutral antagonist, primarily at diazepam-sensitive sites, and is ineffective in counteracting ethanol's hypnotic effects. In contrast, Ro 15-4513 is a partial inverse agonist with high affinity for both diazepam-sensitive and -insensitive receptors, a property that underlies its well-documented ability to antagonize a range of ethanol-induced behaviors. These distinctions are critical for researchers investigating the complexities of the GABAergic system and for the development of novel therapeutics targeting this pathway.
References
- 1. CAS 78756-03-3: ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidaz… [cymitquimica.com]
- 2. The excitatory effects of the specific benzodiazepine antagonist Ro14-7437, measured intracellularly in hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ro 15-4513: partial inverse agonism at the BZR and interaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 15-4513 | GABAA Receptors | Tocris Bioscience [tocris.com]
In Vitro Binding Affinity of Ro 14-7437 and Other Ligands at the GABA-A Receptor Benzodiazepine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro binding affinities of Ro 14-7437 and other key ligands targeting the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. The data presented is supported by detailed experimental protocols and visual representations of the relevant biological pathway and experimental workflow.
Ligand Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki or IC50 values) of this compound and other well-characterized ligands for the benzodiazepine site on the GABA-A receptor. Lower values indicate higher binding affinity.
| Ligand | Alias | Receptor Target | Binding Affinity (Ki/IC50) | Ligand Type |
| This compound | N-desmethylflumazenil | GABA-A Receptor (Benzodiazepine Site) | IC50 ≈ 3.5 nM (for a fluorinated derivative)[1] | Antagonist/Precursor |
| Flumazenil | Ro 15-1788 | GABA-A Receptor (Benzodiazepine Site) | Ki: 0.6 - 1.05 nM[2]; IC50: 2.3 nM[3] | Antagonist |
| ZK-93426 | GABA-A Receptor (Benzodiazepine Site) | IC50: 0.4 - 0.7 nM[4] | Antagonist | |
| Diazepam | Valium | GABA-A Receptor (Benzodiazepine Site) | Ki ≈ 1.53 nM[5] | Agonist |
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay for the benzodiazepine site on the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the GABA-A receptor benzodiazepine site.
Materials:
-
Radioligand: [³H]-Flumazenil (a high-affinity antagonist for the benzodiazepine site).
-
Tissue Preparation: Rat or mouse brain cortical membranes, which are rich in GABA-A receptors.
-
Test Compounds: this compound, Flumazenil, ZK-93426, Diazepam.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Diazepam) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 0.5 mL:
-
100 µg of membrane protein.
-
A fixed concentration of [³H]-Flumazenil (typically near its Kd value, e.g., 1 nM).
-
Varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Diazepam (10 µM).
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 35-60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. N-Desmethylflumazenil | 79089-72-8 | Benchchem [benchchem.com]
- 2. flumazenil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZK 93426 hydrochloride | CAS:1216792-30-1 | Potent, competitive benzodiazepine antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Ro 14-7437: A Comparative Analysis of a Classic Benzodiazepine Antagonist Against Novel GABAA Receptor Modulators
For Immediate Release
A comprehensive review of the pharmacological profile of Ro 14-7437, a notable benzodiazepine receptor antagonist, is presented in comparison to a new generation of GABAA receptor modulators. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of binding affinities, functional activities, and the nuanced mechanisms of action that differentiate these compounds. The data, compiled from numerous studies, is intended to serve as a critical resource for the ongoing development of more refined and targeted therapeutics for neurological and psychiatric disorders.
This publication delves into the evolution of GABAA receptor pharmacology, benchmarking the established antagonist this compound against three distinct and more recently developed modulators: Darigabat, an α2/3/5-subtype selective positive allosteric modulator; Brexanolone, a neuroactive steroid with positive allosteric modulatory properties; and Zolpidem, a nonbenzodiazepine hypnotic with a preference for α1-containing GABAA receptors.
Executive Summary of Comparative Data
The following tables summarize the key pharmacological parameters of this compound and the selected newer modulators, offering a quantitative comparison of their interactions with GABAA receptors.
Table 1: Comparative Binding Affinities (Ki in nM) at Human GABAA Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference(s) |
| This compound | ~3.3 | ~5.7 | ~8.1 | ~2.0 | [1] |
| Darigabat | High Affinity | High Affinity | High Affinity | High Affinity | [2] |
| Brexanolone | N/A (Binds at a different site) | N/A (Binds at a different site) | N/A (Binds at a different site) | N/A (Binds at a different site) | [3][4] |
| Zolpidem | ~50.1 | ~408 | ~975 | >15000 | [1] |
Note: Specific Ki values for Darigabat were not consistently reported in the reviewed literature, but it is characterized by high affinity for α1, α2, α3, and α5 subunits. Brexanolone acts at a distinct neurosteroid binding site, not the benzodiazepine site, hence Ki values are not applicable for direct comparison.
Table 2: Comparative Functional Activity at GABAA Receptors
| Compound | Mechanism of Action | Key Functional Effects | Reference(s) |
| This compound | Benzodiazepine Receptor Antagonist (potential for inverse agonism) | Blocks the effects of benzodiazepine agonists; may have intrinsic excitatory effects at nanomolar concentrations by inhibiting Ca2+-mediated K+ conductance. | |
| Darigabat | α2/3/5-Subtype Selective Positive Allosteric Modulator | Potentiates GABA-induced chloride currents with minimal activity at α1 subunits, aiming to reduce sedative effects. | |
| Brexanolone | Positive Allosteric Modulator (Neurosteroid Site) | Enhances GABA-mediated currents at both synaptic and extrasynaptic receptors. | |
| Zolpidem | Positive Allosteric Modulator (Benzodiazepine Site) | Potentiates GABA-induced chloride currents, with a preference for α1-containing receptors, leading to sedative-hypnotic effects. |
Signaling Pathways and Experimental Design
To elucidate the distinct actions of these modulators, it is crucial to understand the underlying signaling pathways and the experimental workflows used to characterize them.
The diagram above illustrates the general mechanism of GABAA receptor modulation. GABA, the endogenous agonist, binds to the receptor to open the chloride channel. Positive allosteric modulators, binding at distinct sites (e.g., benzodiazepine or neurosteroid sites), enhance the effect of GABA, leading to increased chloride influx and neuronal inhibition. Antagonists like this compound compete for the benzodiazepine binding site, blocking the action of agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize GABAA receptor modulators.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor site.
1. Membrane Preparation:
-
Tissue (e.g., rat cerebral cortex) or cells expressing the GABAA receptor subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate.
-
Each well contains the prepared membranes, a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (e.g., this compound or a newer modulator).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM Clonazepam).
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 0-4°C).
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique measures the functional effect of a compound on the GABAA receptor by recording the ion flow through the channel.
1. Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis frogs.
-
The oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor.
-
The injected oocytes are incubated for several days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte expressing the GABAA receptors is placed in a recording chamber and perfused with a standard buffer.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
3. Drug Application and Data Acquisition:
-
A baseline current is established.
-
GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a control current.
-
The test compound (e.g., this compound or a newer modulator) is co-applied with GABA.
-
The change in the amplitude of the GABA-evoked current in the presence of the test compound is measured. For positive modulators, an increase in current is expected. For antagonists, a reduction of the effect of a co-applied agonist is observed. Inverse agonists would decrease the basal current.
-
A dose-response curve is generated by applying different concentrations of the test compound.
4. Data Analysis:
-
The concentration of the compound that produces 50% of the maximal effect (EC50 for potentiation or IC50 for inhibition) is determined from the dose-response curve.
Conclusion
The landscape of GABAA receptor modulation has evolved significantly from broad-spectrum antagonists like this compound to highly selective and functionally distinct molecules. While this compound remains a valuable tool for in vitro and in vivo research to probe the benzodiazepine binding site, the newer modulators represent a paradigm shift towards targeted therapies.
Darigabat exemplifies the pursuit of anxiolytic and anticonvulsant efficacy without the sedative and amnestic side effects associated with α1-subunit modulation. Brexanolone , by acting on a different allosteric site, offers a novel therapeutic avenue, particularly demonstrated by its approval for postpartum depression, and highlights the importance of neurosteroids in regulating neuronal excitability. Zolpidem , while not new, serves as a key comparator, illustrating how subtle differences in subtype selectivity at the benzodiazepine site can translate into distinct clinical profiles, in this case, potent hypnotic effects.
The continued exploration of the structural and functional diversity of GABAA receptors, aided by the robust experimental protocols outlined here, will undoubtedly lead to the development of even more refined modulators with improved therapeutic indices for a wide range of neurological and psychiatric conditions. This comparative guide serves as a foundational resource for researchers navigating this complex and promising field.
References
- 1. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ro 14-7437
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment
Ro 14-7437 is an antagonist of the GABA-benzodiazepine receptor. While specific toxicity data is unavailable, it should be handled as a potentially hazardous compound. The primary risks associated with benzodiazepines include neurological and developmental effects.
GHS Hazard Pictograms (Anticipated for Benzodiazepines):
| Pictogram | Hazard Class | Hazard Statement |
|
| Health Hazard | May cause damage to organs through prolonged or repeated exposure. May damage the unborn child. |
|
| Irritant | May cause skin and eye irritation. May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential to minimize risk.
Operational Plan:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
